[Ala92]-p16 (84-103)
描述
BenchChem offers high-quality [Ala92]-p16 (84-103) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Ala92]-p16 (84-103) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C93H155N31O26 |
|---|---|
分子量 |
2123.4 g/mol |
IUPAC 名称 |
4-[[2-[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-carbamimidamido-1-[[1-[[2-[[1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C93H155N31O26/c1-43(2)33-61(118-84(143)64(36-54-23-18-17-19-24-54)113-67(127)41-106-79(138)59(28-29-68(128)129)116-81(140)58(26-21-31-103-92(97)98)114-76(135)51(14)109-74(133)50(13)110-78(137)56(94)38-69(130)131)82(141)112-52(15)77(136)124-72(53(16)125)89(148)121-63(35-45(5)6)86(145)122-71(47(9)10)88(147)123-70(46(7)8)87(146)120-62(34-44(3)4)83(142)119-65(37-55-39-101-42-107-55)85(144)115-57(25-20-30-102-91(95)96)80(139)111-48(11)73(132)105-40-66(126)108-49(12)75(134)117-60(90(149)150)27-22-32-104-93(99)100/h17-19,23-24,39,42-53,56-65,70-72,125H,20-22,25-38,40-41,94H2,1-16H3,(H,101,107)(H,105,132)(H,106,138)(H,108,126)(H,109,133)(H,110,137)(H,111,139)(H,112,141)(H,113,127)(H,114,135)(H,115,144)(H,116,140)(H,117,134)(H,118,143)(H,119,142)(H,120,146)(H,121,148)(H,122,145)(H,123,147)(H,124,136)(H,128,129)(H,130,131)(H,149,150)(H4,95,96,102)(H4,97,98,103)(H4,99,100,104) |
InChI 键 |
SRSWQMWUNOIPDH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
产品来源 |
United States |
Foundational & Exploratory
[Ala92]-p16 (84-103): A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The peptide [Ala92]-p16 (84-103) is a synthetic derivative of the human tumor suppressor protein p16INK4a. This guide elucidates the core mechanism of action of this peptide, focusing on its role as a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4). By binding to CDK4 and its homolog CDK6, [Ala92]-p16 (84-103) effectively inhibits the kinase activity of the CDK4/Cyclin D1 complex. This inhibition prevents the phosphorylation of the Retinoblastoma protein (pRb), a critical step for cell cycle progression, leading to a G1 phase arrest. The substitution of the native aspartic acid at position 92 with alanine has been demonstrated to enhance its binding affinity and inhibitory potency. This guide provides a comprehensive overview of the signaling pathway, detailed experimental protocols for assessing its activity, and a summary of key quantitative data.
Core Mechanism of Action: Inhibition of the Cell Cycle Engine
[Ala92]-p16 (84-103) functions as a competitive inhibitor of the p16INK4a tumor suppressor protein, from which it is derived. Its primary molecular targets are the Cyclin-Dependent Kinases 4 and 6 (CDK4 and CDK6).[1][2] In a healthy cell cycle, the formation of a complex between CDK4/6 and Cyclin D1 is a crucial step for the cell to transition from the G1 (first gap) phase to the S (synthesis) phase, where DNA replication occurs. This activated complex phosphorylates the Retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis.
The [Ala92]-p16 (84-103) peptide mimics the action of the endogenous p16INK4a protein by binding to CDK4 and CDK6, thereby preventing their association with Cyclin D1.[2] This inhibitory action blocks the subsequent phosphorylation of pRb, keeping it in its active, hypophosphorylated state. Active pRb remains bound to E2F, thus sequestering it and preventing the transcription of S-phase promoting genes. The ultimate outcome is a halt in cell cycle progression at the G1 checkpoint.[2]
The substitution of alanine for aspartic acid at position 92 has been shown to increase the peptide's binding affinity for CDK4 and CDK6 and to enhance its kinase inhibitory activity.[2]
Signaling Pathway
The signaling pathway affected by [Ala92]-p16 (84-103) is the well-characterized p16/CDK4/Rb pathway, a critical regulator of the G1/S cell cycle checkpoint.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the activity of [Ala92]-p16 (84-103) and related peptides.
| Parameter | Value | Compound | Cell Line/System | Reference |
| IC50 | ~ 1.5 µM | [Ala92]-p16 (84-103) | in vitro CDK4/Cyclin D1 kinase assay | [1] |
| Cell Cycle Inhibition | ~90% block of S-phase entry at 24 µM | [Ala92]-p16 (84-103) linked to Antennapedia carrier | HaCaT cells | [2] |
| Cell Cycle Inhibition | 47-75% inhibition of S-phase entry at 24 µM | p16 (84-103) | Various cell lines | [2] |
| Cell Cycle Inhibition (pRb-negative) | 11% inhibition of S-phase entry at 24 µM | p16 (84-103) | Saos-2 cells | [2] |
Detailed Experimental Protocols
In Vitro CDK4/Cyclin D1 Kinase Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of [Ala92]-p16 (84-103) on CDK4/Cyclin D1 kinase activity.
Objective: To quantify the inhibition of pRb phosphorylation by the CDK4/Cyclin D1 complex in the presence of [Ala92]-p16 (84-103).
Materials:
-
Recombinant active CDK4/Cyclin D1 complex
-
GST-pRb fusion protein (C-terminal fragment) as a substrate
-
[γ-32P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 2.5 mM EGTA, 10 µM ATP)
-
[Ala92]-p16 (84-103) peptide at various concentrations
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Protocol:
-
Prepare a reaction mixture containing the kinase assay buffer, GST-pRb substrate, and the desired concentration of [Ala92]-p16 (84-103) peptide.
-
Initiate the kinase reaction by adding the recombinant CDK4/Cyclin D1 enzyme and [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated GST-pRb.
-
Quantify the band intensities to determine the extent of pRb phosphorylation at each peptide concentration.
-
Calculate the IC50 value, which is the concentration of the peptide that inhibits 50% of the CDK4/Cyclin D1 kinase activity.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of [Ala92]-p16 (84-103) on the cell cycle distribution of a given cell line.
Objective: To determine the percentage of cells in G1, S, and G2/M phases of the cell cycle after treatment with [Ala92]-p16 (84-103).
Materials:
-
Adherent or suspension cells (e.g., HaCaT)
-
Complete cell culture medium
-
[Ala92]-p16 (84-103) peptide conjugated to a cell-penetrating peptide (e.g., Antennapedia homeodomain sequence)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in appropriate culture vessels and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of the [Ala92]-p16 (84-103)-carrier peptide conjugate for a specified duration (e.g., 24 hours). Include an untreated control.
-
Harvest the cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and neutralize with complete medium. For suspension cells, collect by centrifugation.
-
Wash the cells with cold PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Stain the cells by resuspending the pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Gate the cell population to exclude debris and doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G1 phase indicates a G1 cell cycle arrest.
Conclusion
[Ala92]-p16 (84-103) is a well-characterized, potent inhibitor of CDK4/6 kinase activity. Its mechanism of action, centered on the induction of a G1 cell cycle arrest through the p16/CDK4/Rb pathway, makes it a valuable tool for cancer research and a potential lead for the development of novel anti-cancer therapeutics. The provided protocols and data serve as a comprehensive resource for researchers and drug development professionals interested in the study and application of this synthetic tumor suppressor peptide.
References
The Core Function of p16INK4a Peptide Inhibitors: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the function, mechanism of action, and therapeutic potential of p16INK4a peptide inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific literature to offer a comprehensive resource on this promising class of anti-cancer agents.
Executive Summary
The p16INK4a protein is a critical tumor suppressor that plays a pivotal role in regulating the cell cycle. Its frequent inactivation in a wide variety of human cancers has made it a key target for therapeutic intervention. p16INK4a peptide inhibitors, derived from the functional domain of the p16INK4a protein, have emerged as a promising strategy to restore its tumor-suppressive activity. These peptides function primarily by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), thereby preventing cell cycle progression and inducing senescence or apoptosis in cancer cells. This guide will delve into the core functions of p16INK4a peptide inhibitors, their mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
Core Function: Inhibition of the CDK4/6-Rb Pathway
The canonical function of p16INK4a and its mimetic peptides is the disruption of the cell cycle machinery at the G1-S phase transition.[1][2] This is achieved through the direct inhibition of CDK4 and CDK6.[1][3]
In proliferating cells, CDK4 and CDK6 form active complexes with cyclin D, which then phosphorylate the Retinoblastoma protein (pRb).[1][2] Phosphorylated pRb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis and progression into the S phase of the cell cycle.[1][2]
p16INK4a peptide inhibitors mimic the action of the endogenous p16INK4a protein by binding to CDK4 and CDK6, preventing their association with cyclin D.[1][3] This inhibition maintains pRb in its active, hypophosphorylated state, leading to the sequestration of E2F and a subsequent G1 cell cycle arrest.[4]
Beyond Cell Cycle Arrest: Non-Canonical Functions
Recent research has uncovered functions of p16INK4a and its peptide derivatives that extend beyond the canonical CDK4/6-Rb pathway. These non-canonical roles highlight the multifaceted nature of p16INK4a in tumor suppression.
Regulation of Mitochondrial Biogenesis
Studies have shown that p16INK4a can regulate mitochondrial biogenesis and function independently of the CDK4/Rb pathway.[5][6] Loss of p16 has been associated with aberrant mitochondrial biogenesis, leading to increased mitochondrial mass but dysfunctional respiration.[5][6] This results in elevated reactive oxygen species (ROS) production and increased cell migration.[5][6] Conversely, overexpression of p16 can lead to decreased expression of some mitochondrial respiratory proteins and enhanced respiration.[7]
Modulation of NF-κB Signaling
p16INK4a has been shown to interact with and inhibit the transcriptional activity of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) subunit RelA.[8] This inhibition does not affect the nuclear translocation of NF-κB but rather its transactivation activity.[8] Given that NF-κB is a key regulator of inflammation, apoptosis, and oncogenesis, this interaction represents another important aspect of p16INK4a's tumor suppressor function.[9][10] A knockdown of p16INK4a has been shown to upregulate the NF-κB signaling pathway.[11]
Quantitative Data on p16INK4a Peptide Inhibitors
The efficacy of p16INK4a peptide inhibitors and related small molecules is often quantified by their half-maximal inhibitory concentration (IC50) against their target kinases, CDK4 and CDK6.
| Compound/Peptide | Target | IC50 (µM) | Cell Line/Assay | Reference |
| p16(INK4a) mimetic peptides | CDK4/6 | in the µM range | Kinase Assay | [12] |
| PD-0332991 (Palbociclib) | CDK4 | 0.011 | Kinase Assay | [13] |
| PD-0332991 (Palbociclib) | CDK6 | 0.016 | Kinase Assay | [13] |
| Flavopiridol | CDK4 | <0.120 | Kinase Assay | [14] |
Key Experimental Protocols
The evaluation of p16INK4a peptide inhibitors involves a range of in vitro and in vivo experimental techniques. Below are detailed protocols for essential assays.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a p16INK4a peptide inhibitor.[15][16][17]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow Cytometer
Protocol:
-
Cell Harvest: Harvest approximately 1 x 10^6 cells per sample.
-
Washing: Wash cells once with PBS.
-
Fixation: Resuspend the cell pellet in 100 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in cells treated with p16INK4a peptide inhibitors.[18][19][20]
Materials:
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL Reaction Mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence Microscope or Flow Cytometer
Protocol:
-
Sample Preparation: Fix cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Incubate cells in 0.1% Triton X-100 in PBS for 5-15 minutes on ice to permeabilize the nuclear membrane.
-
Labeling: Incubate the permeabilized cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.
-
Detection: If using a direct fluorescently labeled dUTP, proceed to visualization. If using an indirect method, incubate with a fluorescently labeled antibody or streptavidin conjugate.
-
Analysis: Visualize the stained cells using a fluorescence microscope or quantify the apoptotic cell population using a flow cytometer.
In Vivo Tumor Xenograft Model
Patient-derived xenograft (PDX) models in immunodeficient mice are crucial for evaluating the anti-tumor efficacy of p16INK4a peptide inhibitors in a more physiologically relevant setting.[21][22][23][24][25]
Protocol:
-
Tumor Implantation: Subcutaneously implant tumor fragments or inject a suspension of tumor cells (e.g., bladder cancer cell lines) into immunodeficient mice (e.g., nude or SCID mice).[4]
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment: Administer the p16INK4a peptide inhibitor (often with a cell-penetrating peptide) or a vehicle control to the mice via a suitable route (e.g., intravenous, intraperitoneal).
-
Monitoring: Measure tumor volume regularly using calipers. Monitor the overall health and body weight of the mice.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as histology, immunohistochemistry (e.g., for pRb phosphorylation), and TUNEL staining to assess apoptosis.
Conclusion and Future Directions
p16INK4a peptide inhibitors represent a targeted and promising approach for cancer therapy. Their ability to restore the function of a key tumor suppressor pathway offers a potent mechanism to combat uncontrolled cell proliferation. The discovery of their non-canonical functions in regulating mitochondrial biogenesis and NF-κB signaling opens up new avenues for research and therapeutic development. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of p16INK4a peptide inhibitors in various cancer types. The development of more stable and potent peptide mimetics and effective delivery strategies will be crucial for their successful translation into the clinic. While some peptide vaccine clinical trials have shown promising results in disease control, further research is needed.[26]
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of the p16/cyclin D1/CDK4/Rb/E2F1 pathway on aberrant lung fibroblast proliferation in neonatal rats exposed to hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reducing CDK4/6-p16(INK4a) interface. Computational alanine scanning of a peptide bound to CDK6 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic transduction of p16INK4A antitumor peptide inhibits the growth of MBT-2 mouse bladder tumor cell line grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loss of p16INK4A stimulates aberrant mitochondrial biogenesis through a CDK4/Rb-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loss of p16INK4A stimulates aberrant mitochondrial biogenesis through a CDK4/Rb-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of p16INK4A stimulates aberrant mitochondrial biogenesis through a CDK4/Rb-independent pathway. | Sigma-Aldrich [merckmillipore.com]
- 8. Impaired inhibition of NF-kappaB activity by melanoma-associated p16INK4a mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inverse correlation between p16INK4A expression and NF-kappaB activation in melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of p16INK4A to Rejuvenate Aging Human Cardiac Progenitor Cells via the Upregulation of Anti-oxidant and NFκB Signal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p16(INK4a) Peptide mimetics identified via virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression of p16 and Retinoblastoma Determines Response to CDK4/6 Inhibition in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Molecular Balancing Act of p16INK4a in Cancer and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. corefacilities.iss.it [corefacilities.iss.it]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. sciencellonline.com [sciencellonline.com]
- 19. clyte.tech [clyte.tech]
- 20. biotna.net [biotna.net]
- 21. ASCO – American Society of Clinical Oncology [asco.org]
- 22. Transcriptional changes associated with in vivo growth of muscle-invasive bladder cancer cell lines in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Patient-derived bladder cancer xenografts in the preclinical development of novel targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Establishment and application of bladder cancer patient-derived xenografts as a novel preclinical platform - Suh - Translational Cancer Research [tcr.amegroups.org]
- 25. oaepublish.com [oaepublish.com]
- 26. youtube.com [youtube.com]
The [Ala92]-p16(84-103) Peptide: A Targeted Approach to Inducing Cell Cycle Arrest
A Technical Guide for Researchers and Drug Development Professionals
The [Ala92]-p16(84-103) peptide, a synthetic fragment of the endogenous tumor suppressor protein p16INK4a, has emerged as a promising tool for investigating and potentially controlling cell cycle progression. This 20-amino acid peptide has been shown to specifically interact with cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), key regulators of the G1 phase of the cell cycle. By inhibiting the kinase activity of the CDK4/cyclin D1 complex, the [Ala92]-p16(84-103) peptide effectively halts the cell cycle in the G1 phase, preventing entry into the S phase where DNA replication occurs. This in-depth guide provides a comprehensive overview of the [Ala92]-p16(84-103) peptide, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.
Core Concepts: Mechanism of Action
The primary function of the p16INK4a protein is to act as a tumor suppressor by regulating the cell cycle at the G1/S transition. It achieves this by binding to CDK4 and CDK6, preventing their association with cyclin D and subsequent activation. The activated CDK4/6-cyclin D complex is responsible for phosphorylating the retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and progression into the S phase.
The [Ala92]-p16(84-103) peptide mimics the inhibitory action of the full-length p16 protein. This peptide encompasses the key binding domain necessary for interaction with CDK4 and CDK6. The "Ala92" designation refers to a specific alanine substitution at position 92 of the p16 protein, which has been shown to enhance the peptide's binding and inhibitory activity. By binding to CDK4 and CDK6, the [Ala92]-p16(84-103) peptide competitively inhibits the formation of the active kinase complex, leading to a reduction in pRb phosphorylation and ultimately, cell cycle arrest in the G1 phase.[1][2] This mechanism of action is critically dependent on the presence of a functional pRb protein.
Quantitative Data Summary
The inhibitory activity of the [Ala92]-p16(84-103) peptide has been quantified in various in vitro studies. A key parameter is the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the CDK4/cyclin D1 kinase activity.
| Parameter | Value | Target | Assay Type |
| IC50 | ~1.5 µM | CDK4/cyclin D1 | In vitro kinase assay |
Table 1: In vitro inhibitory activity of [Ala92]-p16(84-103) peptide.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of the [Ala92]-p16(84-103) peptide.
In Vitro CDK4/Cyclin D1 Kinase Inhibition Assay
This assay measures the ability of the [Ala92]-p16(84-103) peptide to inhibit the phosphorylation of a substrate by the CDK4/cyclin D1 complex.
Materials:
-
Recombinant active CDK4/cyclin D1 enzyme
-
GST-pRb fusion protein (substrate)
-
[γ-³²P]ATP
-
[Ala92]-p16(84-103) peptide
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 10 µM ATP)
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant CDK4/cyclin D1 enzyme, and the GST-pRb substrate.
-
Add varying concentrations of the [Ala92]-p16(84-103) peptide to the reaction mixtures. Include a control with no peptide.
-
Pre-incubate the mixtures for 15 minutes at 30°C to allow the peptide to bind to the kinase.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 20 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated GST-pRb.
-
Quantify the band intensities to determine the extent of inhibition at each peptide concentration and calculate the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the [Ala92]-p16(84-103) peptide on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cell line of interest (e.g., a pRb-positive cancer cell line)
-
[Ala92]-p16(84-103) peptide (often coupled to a cell-penetrating peptide like Antennapedia or TAT to facilitate cellular uptake)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed the cells in culture plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of the cell-permeable [Ala92]-p16(84-103) peptide for a specified duration (e.g., 24-48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.
Western Blot Analysis of pRb Phosphorylation
This method is used to assess the phosphorylation status of the retinoblastoma protein in cells treated with the [Ala92]-p16(84-103) peptide.
Materials:
-
Cell line of interest
-
Cell-permeable [Ala92]-p16(84-103) peptide
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-pRb (specific for CDK4/6 phosphorylation sites, e.g., Ser780, Ser807/811) and anti-total-pRb
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the cell-permeable [Ala92]-p16(84-103) peptide as described for the cell cycle analysis.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (either anti-phospho-pRb or anti-total-pRb) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phospho-pRb signal to the total pRb signal to determine the change in phosphorylation.
Visualizations
The following diagrams illustrate the signaling pathway and experimental workflows described in this guide.
Caption: Signaling pathway of [Ala92]-p16(84-103) induced cell cycle arrest.
Caption: General experimental workflow for characterizing [Ala92]-p16(84-103).
Conclusion
The [Ala92]-p16(84-103) peptide serves as a valuable research tool for dissecting the p16-CDK4/6-pRb pathway and for exploring potential therapeutic strategies aimed at inducing cell cycle arrest in hyperproliferative disorders. Its specific mechanism of action and the availability of quantitative assays to measure its effects make it an ideal candidate for further investigation in cancer research and drug development. The detailed protocols and conceptual framework provided in this guide are intended to facilitate the effective use of this peptide in advancing our understanding of cell cycle control.
References
The Core Mechanism of [Ala92]-p16 (84-103) in the Inhibition of Retinoblastoma Protein Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of the synthetic peptide [Ala92]-p16 (84-103) in the context of retinoblastoma protein (pRb) phosphorylation. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the peptide's core function, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.
The retinoblastoma protein is a critical tumor suppressor that acts as a gatekeeper of the cell cycle, primarily by controlling the transition from the G1 to the S phase.[1] The function of pRb is tightly regulated by phosphorylation, a process primarily mediated by cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6.[2] In many cancers, the p16INK4A tumor suppressor, a natural inhibitor of CDK4 and CDK6, is inactivated, leading to aberrant pRb hyperphosphorylation and uncontrolled cell proliferation.[3][4] The [Ala92]-p16 (84-103) peptide is a 20-residue synthetic peptide derived from p16 that has been developed to mimic the inhibitory function of the native protein.[3][5][6]
Quantitative Data on the Inhibitory Activity of [Ala92]-p16 (84-103)
The biological activity of [Ala92]-p16 (84-103) has been quantified through various in vitro and in vivo studies. The data presented below summarizes the key inhibitory parameters of this peptide.
| Parameter | Value | Target | Assay Conditions | Reference |
| IC50 | ~1.5 µM | CDK4/Cyclin D1 | In vitro kinase assay | [1][7] |
| Binding Affinity | Binds to CDK4 and CDK6 | CDK4, CDK6 | In vitro binding assays | [3][6] |
| Cell Line | Peptide Concentration | Effect on Cell Cycle | pRb Phosphorylation Status | Reference |
| BxPC-3 (p16-negative, pRb-positive pancreatic cancer) | 10 µM | G1 phase arrest | Inhibition of pRb phosphorylation | [6] |
| AsPC-1 (p16-negative, pRb-positive pancreatic cancer) | 20 µM | Marked increase in G1 phase cells after 48h | Not explicitly stated, but G1 arrest is consistent with pRb hypophosphorylation | [6] |
| Saos-2 (p16-positive, pRb-negative osteosarcoma) | Not specified | No inhibitory effect on cell growth | Not applicable as pRb is absent | [6] |
| HaCaT (Normal human keratinocytes) | Not specified | Blocked entry into S phase | Inhibition of pRb phosphorylation in vivo | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of [Ala92]-p16 (84-103) on pRb phosphorylation.
In Vitro CDK4/Cyclin D1 Kinase Assay
This assay is crucial for determining the direct inhibitory effect of the peptide on the kinase activity of the CDK4/Cyclin D1 complex, using a fragment of the retinoblastoma protein as a substrate.
Materials:
-
Active human CDK4/Cyclin D1 enzyme complex
-
GST-tagged C-terminal fragment of human pRb (amino acids 773-928) as a substrate
-
[Ala92]-p16 (84-103) peptide
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-33P]ATP or [γ-32P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the Kinase Assay Buffer, the GST-pRb substrate (e.g., at a final concentration of 3 µM), and varying concentrations of the [Ala92]-p16 (84-103) peptide. Include a control reaction with no peptide.
-
Enzyme Addition: Add the active CDK4/Cyclin D1 enzyme to the reaction mixtures.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-33P]ATP (e.g., to a final concentration of 10 µM).
-
Incubation: Incubate the reactions at 30°C for a specified time (e.g., 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers extensively in 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Quantification: Measure the amount of incorporated 33P into the GST-pRb substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each peptide concentration relative to the control and determine the IC50 value.
Immunoblot Analysis of pRb Phosphorylation in Cultured Cells
This protocol details the assessment of pRb phosphorylation levels within cells treated with the [Ala92]-p16 (84-103) peptide.
Materials:
-
Cell culture medium and supplements
-
[Ala92]-p16 (84-103) peptide (often coupled to a cell-penetrating peptide like Antennapedia for cellular uptake)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-pRb (specific for CDK phosphorylation sites, e.g., Ser780, Ser795, Ser807/811) and anti-total pRb.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with different concentrations of the cell-penetrating [Ala92]-p16 (84-103) peptide for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-pRb and total pRb overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities for phospho-pRb and normalize them to the total pRb levels to determine the effect of the peptide on pRb phosphorylation.
Mandatory Visualizations
Signaling Pathway
Caption: The p16-CDK4/6-pRb signaling pathway and the inhibitory action of [Ala92]-p16 (84-103).
Experimental Workflow
Caption: Experimental workflow for analyzing the inhibition of pRb phosphorylation.
Logical Relationship
Caption: Logical flow from peptide action to cell cycle arrest.
References
- 1. [Ala92]-p16 (84-103) (CAS 189064-08-2): R&D Systems [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of pRb phosphorylation and cell-cycle progression by a 20-residue peptide derived from p16CDKN2/INK4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preferential killing of melanoma cells by a p16-related peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 6. Inhibition of pRb phosphorylation and cell cycle progression by an antennapedia-p16(INK4A) fusion peptide in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the p16-CDK4/6 Interaction Pathway: A Core Cellular Gatekeeper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the p16-CDK4/6 interaction pathway, a critical regulator of the cell cycle. Understanding the intricacies of this pathway is paramount for researchers in oncology and cell biology, as its dysregulation is a hallmark of numerous cancers. This document details the molecular mechanics of the pathway, presents key quantitative data, outlines experimental protocols for its study, and provides visual representations of its core components and regulatory logic.
Core Mechanism: p16 as a Stoichiometric Inhibitor of CDK4/6
The p16 (also known as INK4a or CDKN2A) protein is a tumor suppressor that functions as a specific inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). Its primary role is to enforce the G1 restriction point of the cell cycle, a critical checkpoint that commits a cell to DNA replication and division.
The canonical p16-CDK4/6 pathway operates as follows:
-
Binding and Inhibition: In response to various cellular stresses or anti-proliferative signals, p16 protein levels increase. p16 binds directly to CDK4 and CDK6 monomers, preventing their association with D-type cyclins (Cyclin D1, D2, and D3).[1][2] This binding is stoichiometric, meaning one p16 molecule binds to one CDK4 or CDK6 molecule.
-
Prevention of Rb Phosphorylation: By sequestering CDK4/6, p16 prevents the formation of active Cyclin D-CDK4/6 complexes. These complexes are responsible for the initial phosphorylation of the Retinoblastoma (Rb) protein.[3][4] In the absence of this phosphorylation, Rb remains in its active, hypophosphorylated state.
-
E2F Sequestration and G1 Arrest: Active, hypophosphorylated Rb binds to and sequesters the E2F family of transcription factors.[5] This prevents E2F from activating the transcription of genes required for the G1 to S phase transition, such as those encoding cyclins E and A, and enzymes necessary for DNA synthesis. The ultimate outcome is a stable G1 cell cycle arrest.[3][6][7]
Dysregulation of this pathway, most commonly through the genetic or epigenetic inactivation of the CDKN2A gene (encoding p16), leads to constitutive CDK4/6 activity, Rb hyperphosphorylation, and uncontrolled cell proliferation, a key driver of tumorigenesis.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the p16-CDK4/6 pathway and its inhibition.
Table 1: p16 Inhibition of CDK4 Kinase Activity
| Inhibitor | Target Kinase | Substrate | IC50 | Assay Condition | Reference |
| p16 protein | GST-CDK4 (wild type) | GST-Rb | ~225 nM | Filter binding assay | [9] |
| p16 protein | GST-CDK4-MUT5 (retains 50% p16 binding) | GST-Rb | ~225 nM | Filter binding assay | [9] |
Table 2: IC50 Values of CDK4/6 Inhibitors in p16-Deficient vs. p16-Proficient Cancer Cell Lines
| Drug | Cell Line | p16 Status | IC50 (Palbociclib) | Reference |
| Palbociclib | Various Cancer Cell Lines (n=522) | mRNA level dependent | Positive correlation between IC50 and p16 mRNA level | [10] |
| Palbociclib | Various Cancer Cell Lines (n=522) | Copy number dependent | Positive correlation between IC50 and p16 copy number | [10] |
| Palbociclib | p16-methylated cell lines | Methylated (inactive) | Lower IC50 (higher sensitivity) | [10] |
| Palbociclib | p16-unmethylated cell lines | Unmethylated (active) | Higher IC50 (lower sensitivity) | [10] |
Table 3: Biochemical IC50 Values of Approved CDK4/6 Inhibitors
| Inhibitor | CDK4 IC50 | CDK6 IC50 | Reference |
| Palbociclib | 9-11 nM | 9-11 nM | [11] |
| Ribociclib | 10 nM | 39 nM | [11] |
| Abemaciclib | 2 nM | 5 nM | [11] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the p16-CDK4/6 pathway are provided below.
Co-Immunoprecipitation of p16 and CDK4/6
This protocol is for the immunoprecipitation of endogenous p16 and the detection of associated CDK4 or CDK6 from cell lysates.
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Pre-clearing the Lysate:
-
Add 20 µL of Protein A/G agarose beads to 1 mg of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-4 µg of a primary antibody against p16 (or CDK4/6 for reverse IP) to the pre-cleared lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
Add 30 µL of fresh Protein A/G agarose beads.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Analyze the eluted proteins by Western blotting using antibodies against CDK4, CDK6, and p16.
-
In Vitro CDK4/6 Kinase Assay
This assay measures the ability of CDK4/6 to phosphorylate a recombinant Rb substrate and the inhibition of this activity by p16.
-
Reaction Setup:
-
In a microcentrifuge tube, combine active CDK4/Cyclin D1 or CDK6/Cyclin D1 enzyme, recombinant GST-Rb C-terminal fragment as a substrate, and varying concentrations of purified p16 protein in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Include a no-p16 control and a no-enzyme control.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP (containing γ-³²P-ATP for radioactive detection or using an antibody-based detection method).
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
-
Termination and Detection:
-
Radioactive Method: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and detect the phosphorylated Rb by autoradiography.
-
Filter Binding Assay: Stop the reaction by adding cold trichloroacetic acid. Harvest the reaction onto a filter plate, wash, and measure the incorporated radioactivity using a scintillation counter.[9]
-
Non-Radioactive Method (e.g., HTRF, ELISA): Follow the manufacturer's protocol for the specific detection kit, which typically involves the use of a phospho-specific Rb antibody.
-
Western Blotting for Pathway Components
This protocol outlines the detection of p16, CDK4, CDK6, total Rb, and phospho-Rb.
-
Sample Preparation:
-
Prepare cell lysates as described in the co-immunoprecipitation protocol.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p16, CDK4, CDK6, total Rb, phospho-Rb (Ser780, Ser795, or Ser807/811) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of the p16-CDK4/6 pathway.
Caption: The p16-CDK4/6-Rb signaling pathway controlling G1/S transition.
Caption: Experimental workflow for co-immunoprecipitation of p16.
Caption: Logic of CDK4/6 inhibitor sensitivity based on p16 status.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. p16INK4A mediates cyclin dependent kinase 4 and 6 inhibition in senescent prostatic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of human CDK4 in complex with a D-type cyclin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoblastoma-protein-dependent cell-cycle inhibition by the tumour suppressor p16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Induced Expression of p16INK4a Inhibits Both CDK4- and CDK2-Associated Kinase Activity by Reassortment of Cyclin-CDK-Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. P16 methylation increases the sensitivity of cancer cells to the CDK4/6 inhibitor palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of ribociclib, abemaciclib and palbociclib resistance in ER+ breast cancer cells reveal potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Synthetic p16 Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p16INK4a protein, a critical tumor suppressor, plays a pivotal role in regulating the cell cycle. Its mechanism of action involves the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key drivers of the G1 to S phase transition.[1] Loss or inactivation of p16 is a common event in a wide range of human cancers, leading to uncontrolled cell proliferation.[2] Consequently, the development of synthetic peptides that mimic the function of p16 has emerged as a promising therapeutic strategy to restore cell cycle control in cancer cells. These synthetic p16 peptides are designed to specifically interact with and inhibit CDK4/6, thereby reinstating the tumor-suppressive function of the p16 pathway. This technical guide provides an in-depth overview of the biological activity of synthetic p16 peptides, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Core Mechanism of Action: Mimicking the Endogenous Inhibitor
Synthetic p16 peptides are designed to mimic the endogenous p16 protein's ability to bind to CDK4 and CDK6, preventing their association with cyclin D.[2][3] This inhibition of the CDK4/6-cyclin D complex prevents the phosphorylation of the Retinoblastoma (Rb) protein.[1] Hypophosphorylated Rb remains bound to the E2F transcription factor, sequestering it and preventing the transcription of genes required for entry into the S phase of the cell cycle.[1] This ultimately leads to a G1 cell cycle arrest and an inhibition of tumor cell proliferation. To facilitate their entry into target cells, these peptides are often conjugated to cell-penetrating peptides (CPPs).[4]
Quantitative Data on Synthetic p16 Peptide Activity
The biological activity of synthetic p16 peptides is quantified through various in vitro assays that measure their inhibitory potency against CDK4/6 and their effects on cancer cell lines. Key parameters include the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd).
| Peptide/Compound | Target/Cell Line | Assay Type | IC50 (µM) | Kd (nM) | Reference |
| p16-NLS | K562 cells | Apoptosis Assay | 5.58 | - | [5] |
| p16 | K562 cells | Apoptosis Assay | 30.12 | - | [5] |
| p16-NLS | U937 cells | Apoptosis Assay | 1391.7 | - | [5] |
| p16 | U937 cells | Apoptosis Assay | 373.64 | - | [5] |
| Unnamed p16 mimetic compounds (4 identified) | CDK4 and/or CDK6 | Kinase Assay | in the µM range | - | [2] |
| Stapled Peptide (P2short) | Cyclin D1 | Fluorescence Titration | - | 12 ± 6 | [6] |
| CDK4 C helix peptide | Cyclin D1 | Fluorescence Titration | - | 43 ± 24 | [6] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the p16-CDK4/6-Rb signaling pathway and a typical experimental workflow for evaluating the biological activity of synthetic p16 peptides.
Experimental Protocols
In Vitro CDK4/Cyclin D1 Kinase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of synthetic p16 peptides on CDK4/Cyclin D1 kinase activity using a radiometric assay.
Materials:
-
Active CDK4/Cyclin D1 enzyme
-
Rb protein (substrate)
-
Synthetic p16 peptide inhibitor
-
Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
10 mM ATP Stock Solution
-
Phosphocellulose P81 paper
-
1% Phosphoric acid solution
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the synthetic p16 peptide in Kinase Assay Buffer.
-
In a microcentrifuge tube, combine the active CDK4/Cyclin D1 enzyme, Rb substrate, and the synthetic p16 peptide dilution.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM.
-
Incubate the reaction mixture at 30°C for 15-30 minutes.[7]
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper strip.[7]
-
Wash the P81 paper strips three times for 5 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[7]
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percent inhibition for each peptide concentration relative to a no-inhibitor control and determine the IC50 value by non-linear regression analysis.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with synthetic p16 peptides.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Synthetic p16 peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of the synthetic p16 peptide and incubate for 24, 48, or 72 hours.[4]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[9]
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Read the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis of p16 Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the p16-CDK4/6-Rb pathway.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pRb (Ser807/811), anti-total Rb, anti-Cyclin D1, anti-p16, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression and phosphorylation levels.
Conclusion
Synthetic p16 peptides represent a targeted and rational approach to cancer therapy by restoring the function of a critical tumor suppressor pathway. The data and protocols presented in this guide provide a comprehensive framework for the evaluation of their biological activity. Further research and development in this area, including optimization of peptide stability, cell permeability, and in vivo efficacy, will be crucial for translating these promising molecules into effective clinical treatments. The detailed methodologies and workflow outlined here serve as a valuable resource for researchers dedicated to advancing this exciting field of cancer drug discovery.
References
- 1. Docking-Dependent Regulation of the Rb Tumor Suppressor Protein by Cdk4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p16(INK4a) Peptide mimetics identified via virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stapled peptide targeting the CDK4/Cyclin D interface combined with Abemaciclib inhibits KRAS mutant lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labproto.wiki.uib.no [labproto.wiki.uib.no]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Thermal proteome profiling of breast cancer cells reveals proteasomal activation by CDK4/6 inhibitor palbociclib | The EMBO Journal [link.springer.com]
- 7. Anti-p16INK4a Antibodies | Invitrogen [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biocompare.com [biocompare.com]
- 10. benchchem.com [benchchem.com]
The Rise of a Tumor Suppressor Mimetic: A Technical Guide to [Ala92]-p16 (84-103)
For Researchers, Scientists, and Drug Development Professionals
The relentless progression of the cell cycle is a hallmark of cancer, often driven by the dysregulation of key proteins. One such critical regulator is the tumor suppressor p16INK4a, which acts as a natural brake on cell division by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6). The frequent inactivation of the CDKN2A gene, which encodes p16, in a wide array of human cancers has spurred the development of therapeutic strategies to restore its function. Among these, the synthetic peptide [Ala92]-p16 (84-103) has emerged as a promising tumor suppressor mimetic. This in-depth technical guide provides a comprehensive overview of its mechanism of action, quantitative data, and the experimental protocols utilized in its evaluation.
Core Concept: Mimicking a Natural Tumor Suppressor
[Ala92]-p16 (84-103) is a 20-residue synthetic peptide derived from the third ankyrin-like repeat of the human p16INK4a protein. This region is critical for its interaction with and inhibition of CDK4 and CDK6. The "Ala92" designation refers to a key amino acid substitution where the aspartic acid at position 92 is replaced by an alanine. This modification has been shown to enhance the peptide's binding affinity and inhibitory activity.
The primary mechanism of action of [Ala92]-p16 (84-103) is to functionally mimic the native p16 protein. By binding to CDK4 and CDK6, it prevents the formation of active complexes with cyclin D. This, in turn, inhibits the phosphorylation of the retinoblastoma protein (pRb). In its active, hypophosphorylated state, pRb sequesters the E2F transcription factor, thereby blocking the expression of genes required for the transition from the G1 to the S phase of the cell cycle. The ultimate outcome is a halt in cell cycle progression and, in some contexts, the induction of apoptosis.[1][2][3] For effective intracellular delivery, this peptide is often conjugated to a cell-penetrating peptide (CPP), such as Penetratin or the TAT peptide from HIV.[1][4][5]
Quantitative Data Summary
The available quantitative data for [Ala92]-p16 (84-103) and related p16-derived peptides are summarized below. It is important to note that comprehensive in vivo efficacy data for the specific [Ala92]-p16 (84-103) variant is limited in publicly available literature.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | ~ 1.5 µM | CDK4/Cyclin D1 | In Vitro Kinase Assay | [1][6][7] |
| Cell Cycle Inhibition | 47-75% | S-Phase Entry | Cell-Based Assay | [2] |
| In Vivo Efficacy | Significant tumor growth inhibition | Pancreatic Cancer Xenograft (BxPC-3) | Animal Model | [2] |
| In Vivo Efficacy | Significant tumor growth inhibition | Bladder Cancer Xenograft (MBT-2) | Animal Model | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the intricate processes involved, the following diagrams illustrate the p16-CDK4/6-pRb signaling pathway and a generalized experimental workflow for evaluating p16 mimetic peptides.
References
- 1. CDK4 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. Trojan p16 peptide suppresses pancreatic cancer growth and prolongs survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin D1 repression of nuclear respiratory factor 1 integrates nuclear DNA synthesis and mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. Biological applications of protein transduction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Systemic transduction of p16INK4A antitumor peptide inhibits the growth of MBT-2 mouse bladder tumor cell line grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on [Ala92]-p16 (84-103): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial studies on the synthetic peptide [Ala92]-p16 (84-103), a derivative of the human tumor suppressor protein p16INK4a. This document summarizes the key quantitative data, details the experimental methodologies employed in its characterization, and visualizes the relevant biological pathways and experimental workflows.
Core Findings and Quantitative Data
[Ala92]-p16 (84-103) is a 20-amino acid peptide derived from the third ankyrin-like repeat of the p16CDKN2/INK4a protein, spanning residues 84-103. The defining feature of this peptide is the substitution of the aspartic acid at position 92 with an alanine. This modification was found to enhance its biological activity compared to the native p16 (84-103) peptide.
The primary mechanism of action of [Ala92]-p16 (84-103) is the inhibition of cyclin-dependent kinase 4 (cdk4) and cyclin-dependent kinase 6 (cdk6). Specifically, it has been shown to inhibit the kinase activity of the cdk4/cyclin D1 complex with an IC50 value of approximately 1.5 μM[1]. This inhibitory activity leads to a blockage of cell cycle progression at the G1 phase[2][3][4].
The substitution of aspartic acid with alanine at position 92 was demonstrated to increase the peptide's binding affinity for cdk4 and cdk6, resulting in enhanced kinase inhibition and a more potent block of cell cycle progression into the S-phase[1]. Studies in non-synchronized human HaCaT cells showed that the parent p16 (84-103) peptide at a 24 μM concentration could block S-phase entry by approximately 90%, and the D92A substitution (as in [Ala92]-p16 (84-103)) increased this cell cycle inhibitory capacity[1]. The inhibitory effect on S-phase entry was observed in multiple cell lines, with an efficacy ranging from 47-75%, and was notably less effective (11% inhibition) in pRb-negative Saos-2 cells, indicating a dependence on a functional retinoblastoma protein (pRb) pathway[1].
| Parameter | Value | Cell Line(s) | Reference |
| Target | Cyclin-dependent kinase 4 (cdk4)/cyclin D1, Cyclin-dependent kinase 6 (cdk6) | - | [1][2][3][4] |
| IC50 (cdk4/cyclin D1 inhibition) | ~ 1.5 μM | In vitro | [1] |
| Biological Activity | Inhibition of cdk4/cyclin D1 kinase activity, binding to cdk6, blocks G1 phase cell cycle progression. | HaCaT, Saos-2, and others | [1] |
| Effect of D92A Substitution | Increased binding to cdk4 and cdk6; enhanced kinase inhibitory activity; increased capacity to block cell cycle progression. | In vitro and HaCaT cells | [1] |
| S-Phase Entry Inhibition (24 μM) | ~90% (for parent peptide, enhanced by D92A) | HaCaT | [1] |
| S-Phase Entry Inhibition (24 μM) | 47-75% | Various cell lines | [1] |
| S-Phase Entry Inhibition in pRb-negative cells (24 μM) | 11% | Saos-2 | [1] |
Experimental Protocols
The following are detailed methodologies representative of the key experiments conducted to characterize [Ala92]-p16 (84-103).
In Vitro CDK4/Cyclin D1 Kinase Inhibition Assay
This assay is designed to measure the ability of [Ala92]-p16 (84-103) to inhibit the phosphorylation of a substrate by the cdk4/cyclin D1 complex.
Materials:
-
Recombinant active cdk4/cyclin D1 enzyme complex.
-
Glutathione S-transferase (GST)-tagged Retinoblastoma protein (GST-Rb) as a substrate.
-
[γ-32P]ATP (radiolabeled ATP).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 2.5 mM EGTA, 10 μM β-glycerophosphate, 1 mM NaF, 0.1 mM Na3VO4).
-
[Ala92]-p16 (84-103) peptide at various concentrations.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Phosphorimager or autoradiography film.
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the kinase assay buffer, a fixed amount of recombinant active cdk4/cyclin D1, and the GST-Rb substrate.
-
Add varying concentrations of the [Ala92]-p16 (84-103) peptide to the respective reaction tubes. Include a control reaction with no peptide inhibitor.
-
Pre-incubate the mixtures for 10-15 minutes at 30°C to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding [γ-32P]ATP to each tube.
-
Incubate the reactions for 20-30 minutes at 30°C.
-
Stop the reactions by adding SDS-PAGE sample loading buffer.
-
Boil the samples for 5 minutes and then separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled, phosphorylated GST-Rb.
-
Quantify the band intensities to determine the extent of phosphorylation in the presence of different concentrations of the inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of [Ala92]-p16 (84-103) on the distribution of cells in different phases of the cell cycle.
Materials:
-
Human cell lines (e.g., HaCaT, Saos-2).
-
Cell culture medium and supplements.
-
[Ala92]-p16 (84-103) peptide.
-
Phosphate-buffered saline (PBS).
-
70% ethanol (ice-cold).
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS).
-
Flow cytometer.
Procedure:
-
Seed the cells in culture plates and allow them to attach and grow.
-
Treat the cells with the desired concentration of [Ala92]-p16 (84-103) or a vehicle control for a specified period (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Gate the cell populations to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway of p16 and [Ala92]-p16 (84-103)
References
Methodological & Application
Application Notes and Protocols for the [Ala92]-p16 (84-103) Peptide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of the [Ala92]-p16 (84-103) peptide, a synthetic mimetic of the tumor suppressor protein p16INK4a. This peptide acts as a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle. The substitution of aspartic acid at position 92 with alanine has been shown to enhance its binding to CDK4 and CDK6 and increase its cell cycle inhibitory activity.[1]
Data Presentation
The following table summarizes representative quantitative data that could be obtained from experiments utilizing the [Ala92]-p16 (84-103) peptide. These values are illustrative and will vary depending on the cell line and experimental conditions.
| Parameter | Cell Line | Value | Description |
| IC50 (CDK4/Cyclin D1 Inhibition) | N/A | ~1.0 µM | Concentration of the peptide required to inhibit 50% of the kinase activity of the CDK4/Cyclin D1 complex in a biochemical assay. The Ala92 substitution typically results in a lower IC50 compared to the wild-type peptide. |
| Cell Cycle Arrest (G1 Phase) | HaCaT | 90% at 24 µM | Percentage of cells arrested in the G1 phase of the cell cycle following treatment with the peptide, as determined by flow cytometry analysis of DNA content.[1] |
| Inhibition of S-Phase Entry | Various Cancer Cell Lines | 47-75% | The peptide has been shown to inhibit S-phase entry in a variety of cell lines, with the exception of those that are retinoblastoma protein (pRb) negative.[1] |
| pRb Phosphorylation | pRb-positive cell lines | Reduced | Treatment with the peptide leads to a decrease in the phosphorylation of the retinoblastoma protein, a downstream target of CDK4/6. |
Experimental Protocols
The following are detailed protocols for the use of the [Ala92]-p16 (84-103) peptide in cell culture experiments.
Protocol 1: General Cell Culture and Peptide Treatment
This protocol describes the basic steps for culturing a relevant cell line and treating the cells with the [Ala92]-p16 (84-103) peptide. The human keratinocyte cell line HaCaT is used as an example, as it has been referenced in studies with this peptide.[1]
Materials:
-
[Ala92]-p16 (84-103) peptide
-
HaCaT cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other necessary sterile labware
Procedure:
-
Cell Culture Maintenance:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
-
Peptide Preparation:
-
Reconstitute the lyophilized [Ala92]-p16 (84-103) peptide in sterile distilled water or a suitable buffer to create a stock solution (e.g., 1 mM).
-
Further dilute the stock solution in cell culture medium to the desired final concentrations for treatment.
-
-
Cell Seeding and Treatment:
-
Trypsinize the HaCaT cells and perform a cell count.
-
Seed the cells into appropriate culture plates (e.g., 6-well plates for cell cycle analysis, 96-well plates for proliferation assays) at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Remove the medium and replace it with fresh medium containing the desired concentrations of the [Ala92]-p16 (84-103) peptide (e.g., a range from 1 µM to 50 µM). Include a vehicle control (medium with the same amount of solvent used to dissolve the peptide).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of the [Ala92]-p16 (84-103) peptide on the cell cycle distribution.
Materials:
-
Treated and control cells from Protocol 1
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After the treatment period, collect the cell culture medium (which may contain floating, apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected medium.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathway
Caption: The p16/[Ala92]-p16 signaling pathway in cell cycle regulation.
Experimental Workflow
Caption: A typical experimental workflow for studying the effects of [Ala92]-p16.
References
Application Notes and Protocols for [Ala92]-p16 (84-103) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [Ala92]-p16 (84-103) peptide is a synthetic fragment derived from the human p16INK4a tumor suppressor protein. This 20-amino acid peptide encompasses a critical region for the inhibition of cyclin-dependent kinase 4 (CDK4) and CDK6. By mimicking the action of the native p16INK4a protein, this peptide serves as a valuable tool for studying cell cycle regulation, developing potential anti-cancer therapeutics, and investigating the p16INK4a/retinoblastoma (Rb) tumor suppressor pathway. These application notes provide detailed protocols for the reconstitution, handling, and application of the lyophilized [Ala92]-p16 (84-103) peptide.
Peptide Specifications
A thorough understanding of the peptide's properties is crucial for its effective use in experimental settings.
| Property | Value |
| Sequence | DAAREGFLATLVVLHRAGAR |
| Molecular Weight | 2123.44 g/mol |
| Biological Activity | Inhibits CDK4/cyclin D1 with an IC50 of ~1.5 µM[1] |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in water up to 2 mg/mL |
Reconstitution of Lyophilized Peptide
Proper reconstitution of the lyophilized peptide is critical to ensure its stability and biological activity. The following protocol outlines the recommended procedure.
Materials
-
Lyophilized [Ala92]-p16 (84-103) peptide vial
-
Sterile, nuclease-free water or an appropriate sterile buffer (e.g., PBS, pH 7.2-7.4)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Centrifuge
Reconstitution Protocol
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can adversely affect peptide stability.[2][3][4][5]
-
Solvent Addition: Based on the desired stock solution concentration, carefully add the appropriate volume of sterile water or buffer to the vial. For example, to create a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent.
-
Dissolution: Gently vortex the vial for 10-20 seconds to dissolve the peptide. If the peptide does not dissolve completely, brief sonication (1-2 minutes) in a water bath sonicator can be used. Visually inspect the solution to ensure it is clear and free of particulates.[3]
-
Centrifugation: Briefly centrifuge the vial to collect the entire solution at the bottom.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2][3][4][5][6][7] Store the aliquots at -20°C or -80°C for long-term storage.
Calculating Peptide Concentration
To prepare a stock solution of a specific molarity, use the following formula:
Volume of Solvent (L) = Mass of Peptide (g) / (Desired Concentration (mol/L) * Molecular Weight ( g/mol ))
Example: To make a 1 mM stock solution from 1 mg of peptide:
-
Mass = 0.001 g
-
Desired Concentration = 0.001 mol/L
-
Molecular Weight = 2123.44 g/mol
Volume of Solvent (L) = 0.001 g / (0.001 mol/L * 2123.44 g/mol ) = 0.0004709 L = 470.9 µL
Storage and Stability
The stability of the peptide is dependent on its physical state and storage conditions.
Lyophilized Peptide
| Storage Temperature | Stability |
| -20°C to -80°C | Several years |
| 4°C | Short-term (weeks) |
| Room Temperature | Short-term (days to weeks)[3] |
For optimal long-term stability, lyophilized peptide should be stored at -20°C or -80°C in a desiccator to protect it from moisture.[2][3][4][5]
Reconstituted Peptide Solution
| Storage Temperature | Timeframe | Estimated Activity Loss |
| 4°C | 1-2 weeks | 5-10% |
| -20°C | 1-3 months | <5% |
| -80°C | Up to 1 year | Minimal |
Best Practices for Storing Reconstituted Peptide:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting into single-use volumes is crucial.[2][3][4][5][6][7]
-
Use Sterile Buffers: To prevent microbial contamination.
-
Optimal pH: A pH range of 5-7 is generally optimal for peptide stability in solution.[6][7]
Experimental Protocols
The reconstituted [Ala92]-p16 (84-103) peptide can be used in various cellular and biochemical assays.
Experimental Workflow: CDK4/Cyclin D1 Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory activity of the peptide on CDK4/cyclin D1 kinase.
Caption: Workflow for CDK4/Cyclin D1 Inhibition Assay.
Detailed Protocol: In Vitro CDK4/Cyclin D1 Kinase Inhibition Assay
This protocol is adapted from standard radiometric kinase assays.[8][9]
Materials:
-
Reconstituted [Ala92]-p16 (84-103) peptide stock solution
-
Active human CDK4/Cyclin D1 enzyme
-
Retinoblastoma (Rb) protein (or a suitable peptide substrate)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
[γ-³³P]ATP
-
96-well filter plates
-
Phosphoric acid wash solution
-
Scintillation counter and cocktail
Procedure:
-
Prepare Peptide Dilutions: Prepare a series of dilutions of the reconstituted [Ala92]-p16 (84-103) peptide in kinase assay buffer.
-
Kinase Reaction Setup:
-
In each well of a 96-well plate, add 10 µL of the diluted peptide inhibitor.
-
Add 20 µL of a solution containing the CDK4/cyclin D1 enzyme and the Rb substrate in kinase assay buffer.
-
Include control wells with no inhibitor (maximum kinase activity) and wells with no enzyme (background).
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the kinase reaction by adding 20 µL of ATP solution containing [γ-³³P]ATP to each well. The final reaction volume is 50 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding an equal volume of stop solution (e.g., 30% phosphoric acid).
-
Detection:
-
Transfer the reaction mixtures to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts from all other readings.
-
Calculate the percentage of inhibition for each peptide concentration relative to the maximum kinase activity control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway
The [Ala92]-p16 (84-103) peptide functions by inhibiting the p16INK4a/Rb signaling pathway, a critical regulator of the G1/S phase transition of the cell cycle.
Caption: The p16INK4a/Rb signaling pathway.
In this pathway, p16INK4a (and its mimic, the [Ala92]-p16 (84-103) peptide) binds to and inhibits the kinase activity of the CDK4/6-Cyclin D complex. This prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for S-phase entry and leading to G1 cell cycle arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. bachem.com [bachem.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for [Ala92]-p16 (84-103) in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the synthetic peptide [Ala92]-p16 (84-103) for investigating cell cycle regulation in cancer cell lines. This document includes recommended working concentrations, detailed experimental protocols for key assays, and an exploration of the underlying signaling pathways.
Introduction
[Ala92]-p16 (84-103) is a 20-residue synthetic peptide derived from the human tumor suppressor protein p16INK4a. This peptide mimic contains a critical D92A substitution that enhances its binding affinity to Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). By binding to these kinases, [Ala92]-p16 (84-103) competitively inhibits their interaction with Cyclin D, thereby preventing the phosphorylation of the Retinoblastoma (Rb) protein. This action effectively blocks the G1 to S phase transition of the cell cycle, making it a valuable tool for cancer research. The peptide has an in vitro IC50 of approximately 1.5 μM for the inhibition of CDK4/cyclin D1 kinase activity.[1][2][3]
Data Presentation: Working Concentrations
The effective working concentration of [Ala92]-p16 (84-103) is highly dependent on the cell line and the specific assay being performed. A critical consideration for using this peptide in cell-based assays is its delivery across the cell membrane. Due to its hydrophilic nature, [Ala92]-p16 (84-103) requires conjugation to a cell-penetrating peptide (CPP), such as the Antennapedia homeodomain sequence (RQIKIWFQNRRMKWKK) or a poly-arginine tail, to facilitate cellular uptake.[4] The concentrations listed below are based on studies using such conjugated forms of the peptide.
| Cell Line | Assay Type | Working Concentration | Incubation Time | Reference |
| HaCaT (Human Keratinocytes) | Cell Cycle Analysis (S-phase entry) | 24 µM | 24 hours | [5] |
| Human Melanoma Cell Lines | Cell Viability / Apoptosis | ≤ 30 µM | 5 days | [6] |
| Pancreatic Cancer Cells | Growth Inhibition | Not Specified | Not Specified | [4] |
| Glioblastoma (U87) Cells | Apoptosis / pRb Phosphorylation | Not Specified | Not Specified | [7] |
| In Vitro Kinase Assay | pRb Phosphorylation | 50 µM | Not Applicable | [8] |
Signaling Pathway
[Ala92]-p16 (84-103) functions by mimicking the action of the endogenous p16INK4a tumor suppressor protein. It directly interferes with the cell cycle machinery at the G1 checkpoint.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for your specific cell line and experimental conditions. A crucial prerequisite for these cell-based assays is the conjugation of [Ala92]-p16 (84-103) to a cell-penetrating peptide (CPP).
Cell Viability Assay (MTT/XTT Assay)
This protocol determines the effect of [Ala92]-p16 (84-103) on the metabolic activity of cancer cells, which is an indicator of cell viability.
Workflow:
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Peptide Treatment: Prepare a serial dilution of the CPP-conjugated [Ala92]-p16 (84-103) in culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition: Add 10-20 µL of MTT (5 mg/mL) or XTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple (MTT) or orange (XTT) color develops.
-
Solubilization: For MTT assays, add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals. For XTT assays, this step is not necessary.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface using fluorescently-labeled Annexin V. Propidium Iodide (PI) is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of CPP-conjugated [Ala92]-p16 (84-103) for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Workflow:
Methodology:
-
Cell Treatment: Culture cells with the CPP-conjugated [Ala92]-p16 (84-103) for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Resuspend the cell pellet in cold PBS, and while vortexing gently, add cold 70% ethanol dropwise to a final concentration of approximately 70%.
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
DNA Staining: Add a solution containing propidium iodide to stain the cellular DNA.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Concluding Remarks
[Ala92]-p16 (84-103) is a potent inhibitor of CDK4/6 and a valuable research tool for studying cell cycle control in cancer. The successful application of this peptide in cell-based assays is critically dependent on its efficient delivery into cells, which necessitates conjugation with a cell-penetrating peptide. The provided protocols offer a starting point for researchers to investigate the effects of [Ala92]-p16 (84-103) on cell viability, apoptosis, and cell cycle progression in various cancer cell lines. It is recommended that researchers perform dose-response and time-course experiments to determine the optimal conditions for their specific experimental system.
References
- 1. CDK4 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. documenta.ciemat.es [documenta.ciemat.es]
Application Notes and Protocols for [Ala92]-p16 (84-103) Treatment in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [Ala92]-p16 (84-103) peptide is a 20-amino acid synthetic peptide derived from the tumor suppressor protein p16INK4a. This peptide mimics the function of p16 by binding to cyclin-dependent kinases 4 and 6 (CDK4/6), thereby inhibiting the formation of the cyclin D-CDK4/6 complex. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), a critical step for the cell to transition from the G1 to the S phase of the cell cycle. Consequently, the [Ala92]-p16 (84-103) peptide can induce G1 cell cycle arrest and inhibit the proliferation of cancer cells, such as the MCF-7 breast cancer cell line.[1] This document provides detailed application notes, quantitative data, and experimental protocols for the use of [Ala92]-p16 (84-103) in MCF-7 cells.
Mechanism of Action
The [Ala92]-p16 (84-103) peptide acts as a competitive inhibitor of the cyclin D-CDK4/6 interaction. By binding to CDK4/6, it prevents cyclin D from forming a functional kinase complex. This leads to a downstream cascade of events that culminates in cell cycle arrest.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC₅₀ (µM) | Assay Condition |
| [Ala92]-p16 (84-103) | CDK4-Cyclin D1 | 1.5 | In vitro kinase assay |
Data sourced from MedChemExpress.[2]
Table 2: Effect on Cell Cycle Distribution in MCF-7 Cells
| Treatment | Concentration (µM) | Duration (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (PBS) | - | 24 | ~45% | ~40% | ~15% |
| Cyclized p16 (84-103) Peptide | 15 | 24 | 76.71 | Not specified | Not specified |
Note: The data for the cyclized p16 (84-103) peptide is derived from a study by Liskamp et al. (2023) and may not be directly comparable to the linear [Ala92]-p16 (84-103) peptide.[3]
Table 3: Effect on Key Cell Cycle Regulatory Proteins in MCF-7 Cells (Illustrative)
| Treatment | Concentration (µM) | Duration (h) | Relative Cyclin D1 Protein Level (%) | Relative pRb Phosphorylation (Ser780/795) (%) |
| Control | - | 48 | 100 | 100 |
| Peptide SA12 | 100 | 48 | 31.3 | Not specified |
| Cyclized p16 (84-103) | 15 | 24 | Not specified | Significantly Reduced |
Note: The Cyclin D1 data is from a study on a different peptide (SA12) and is presented here as a template for expected results.[4] The pRb phosphorylation data for the cyclized p16 peptide is qualitative.[5]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of [Ala92]-p16 (84-103) treatment in MCF-7 cells.
Protocol 1: MCF-7 Cell Culture
-
Cell Line: MCF-7 (ATCC HTB-22), human breast adenocarcinoma cell line.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C to detach the cells.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and re-seed into new culture flasks at a 1:3 to 1:6 split ratio.
-
Protocol 2: Peptide Delivery into MCF-7 Cells
Since peptides like [Ala92]-p16 (84-103) do not readily cross the cell membrane, a cell-penetrating peptide (CPP) is typically conjugated to facilitate intracellular delivery. A common CPP is the TAT peptide (derived from HIV-1 TAT protein) or Penetratin.
-
Peptide Preparation: Synthesize or procure the [Ala92]-p16 (84-103) peptide conjugated to a CPP (e.g., TAT-[Ala92]-p16 (84-103)).
-
Treatment:
-
Seed MCF-7 cells in appropriate culture plates (e.g., 96-well for viability, 6-well for Western blot and cell cycle analysis).
-
Allow cells to adhere overnight.
-
Prepare a stock solution of the CPP-conjugated peptide in a suitable solvent (e.g., sterile water or DMSO).
-
Dilute the peptide to the desired final concentrations in the culture medium.
-
Replace the existing medium with the peptide-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed 5,000-10,000 MCF-7 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the CPP-conjugated [Ala92]-p16 (84-103) peptide (e.g., 0, 1, 5, 10, 20, 50 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with the desired concentrations of the peptide for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C.
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Western Blot Analysis of pRb and Cyclin D1
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-pRb (Ser780, Ser795), total pRb, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phospho-pRb to total pRb and Cyclin D1 to the loading control.
-
Troubleshooting
-
Low Peptide Efficacy: Ensure the CPP is properly conjugated and the peptide is stable. Optimize the treatment concentration and duration.
-
High Variability in Assays: Maintain consistent cell seeding densities and passage numbers. Ensure proper mixing and incubation times.
-
Weak Western Blot Signal: Optimize antibody concentrations and incubation times. Ensure efficient protein transfer.
-
Poor Cell Cycle Resolution: Ensure proper cell fixation and staining. Gate out cell doublets during flow cytometry analysis.
Conclusion
The [Ala92]-p16 (84-103) peptide represents a promising targeted therapeutic agent for inhibiting the proliferation of ER-positive breast cancer cells like MCF-7. The protocols and data provided in this document offer a comprehensive guide for researchers to effectively utilize this peptide in their in vitro studies and further explore its therapeutic potential.
References
- 1. Cytosolic delivery of a p16-peptide oligoarginine conjugate for inhibiting proliferation of MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide SA12 inhibits proliferation of breast cancer cell lines MCF-7 and MDA-MB-231 through G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolysine-Inspired in Cellulo Synthesis of an Unnatural Amino Acid for Facile Macrocyclization of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing CDK4/6 Inhibition with [Ala92]-p16 (84-103)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, promoting progression from the G1 to the S phase. Their aberrant activity is a hallmark of many cancers, making them attractive therapeutic targets. The tumor suppressor protein p16INK4a is an endogenous inhibitor of CDK4/6. [Ala92]-p16 (84-103) is a 20-residue synthetic peptide derived from the inhibitory domain of p16.[1] This peptide has been shown to bind to both CDK4 and CDK6 and inhibit the kinase activity of the CDK4/cyclin D1 complex.[1][2][3] These application notes provide a detailed protocol for assessing the inhibitory activity of [Ala92]-p16 (84-103) against CDK4/6 in vitro.
Quantitative Data Summary
The inhibitory potency of [Ala92]-p16 (84-103) has been determined against the CDK4/cyclin D1 complex. This data is crucial for designing experiments and interpreting results.
| Compound | Target | Assay Type | IC50 | Reference |
| [Ala92]-p16 (84-103) | CDK4/cyclin D1 | In vitro kinase assay | ~1.5 µM | [3][4] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. This value can vary slightly depending on the specific assay conditions (e.g., ATP and substrate concentrations).
Signaling Pathway
The following diagram illustrates the canonical CDK4/6 signaling pathway and the mechanism of inhibition by p16 and its derived peptide, [Ala92]-p16 (84-103). In normal cells, p16 binds to CDK4/6, preventing the formation of an active complex with cyclin D.[5][6] This leads to the hypophosphorylation of the Retinoblastoma protein (Rb), which remains bound to the E2F transcription factor, thereby inhibiting the expression of genes required for S-phase entry and arresting the cell cycle in G1.[6] The [Ala92]-p16 (84-103) peptide mimics this natural inhibitory mechanism.
Caption: CDK4/6 signaling pathway and p16-mediated inhibition.
Experimental Protocols
This section details a protocol for an in vitro kinase assay to determine the inhibitory effect of [Ala92]-p16 (84-103) on CDK4/6 activity. The protocol is based on a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed).
Materials and Reagents:
-
Active CDK4/cyclin D1 enzyme complex (recombinant)
-
Retinoblastoma (Rb) protein or a suitable peptide substrate (e.g., a biotinylated Rb-derived peptide)
-
[Ala92]-p16 (84-103) peptide
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Experimental Workflow Diagram:
Caption: Workflow for the in vitro CDK4/6 inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase reaction buffer.
-
Dilute the CDK4/cyclin D1 enzyme and Rb substrate in 1X kinase buffer to the desired concentrations. Note: The optimal concentrations should be determined empirically by performing an enzyme titration.
-
Prepare a serial dilution of the [Ala92]-p16 (84-103) peptide in 1X kinase buffer. A typical concentration range for IC50 determination would be from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO or water, depending on the peptide's solvent).
-
Prepare an ATP solution in 1X kinase buffer. The final concentration should be close to the Km of ATP for CDK4, if known, or determined empirically.
-
-
Kinase Reaction:
-
To the wells of a white, opaque 96-well plate, add the components in the following order:
-
5 µL of serially diluted [Ala92]-p16 (84-103) or vehicle control.
-
10 µL of the CDK4/cyclin D1 and Rb substrate mix.
-
-
Mix gently by tapping the plate.
-
Pre-incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final reaction volume will be 25 µL.
-
Include control reactions:
-
"No enzyme" control: Replace the enzyme solution with kinase buffer to determine the background signal.
-
"No inhibitor" (positive) control: Use the vehicle control instead of the peptide inhibitor to determine maximum enzyme activity.
-
-
-
Incubation:
-
Shake the plate gently for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes. Note: The incubation time may need to be optimized to ensure the reaction is within the linear range.
-
-
Detection:
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add 25 µL of the luminescence-based ATP detection reagent to each well.
-
Shake the plate for 2 minutes to mix the reagents and lyse the cells (if applicable in a cell-based assay context).
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence ("no enzyme" control) from all other readings.
-
Normalize the data to the "no inhibitor" control, which represents 100% kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the [Ala92]-p16 (84-103) concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
The [Ala92]-p16 (84-103) peptide is a valuable tool for studying the function and inhibition of CDK4/6. The provided protocol offers a robust method for quantifying its inhibitory activity in a high-throughput format. This information is essential for researchers in oncology and cell cycle biology, as well as for professionals involved in the development of novel anti-cancer therapeutics targeting the CDK4/6 pathway.
References
- 1. documenta.ciemat.es [documenta.ciemat.es]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK4 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cellular Delivery of p16 Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p16 (INK4a) tumor suppressor protein is a critical regulator of the cell cycle, inducing cellular senescence and playing a key role in preventing tumorigenesis. Its expression is often lost in various cancers, making the restoration of p16 function a promising therapeutic strategy. However, the direct delivery of the full-length p16 protein is challenging due to its size and instability. Consequently, the use of smaller, functional p16-derived peptides has emerged as a viable alternative. These peptides can mimic the tumor-suppressive functions of the full-length protein by inhibiting cyclin-dependent kinases (CDK4/6), thereby preventing the phosphorylation of the retinoblastoma protein (pRb) and inducing cell cycle arrest.[1][2]
A primary obstacle to the therapeutic use of p16 peptides is their inefficient delivery across the cell membrane. To overcome this, various cellular delivery methods are being explored, with a significant focus on cell-penetrating peptides (CPPs) and nanoparticle-based systems. This document provides detailed application notes and experimental protocols for the cellular delivery of p16 peptides, intended to guide researchers in the design and execution of their experiments.
Signaling Pathway of p16
The p16 peptide exerts its effect primarily through the p16/CDK4/6-pRb pathway, a critical checkpoint in the G1 phase of the cell cycle. In the absence of p16, CDK4/6 complexes with Cyclin D to phosphorylate pRb. Phosphorylated pRb releases the E2F transcription factor, which then activates the transcription of genes required for S-phase entry, leading to cell proliferation. When p16 is present, it binds to CDK4/6, preventing the formation of the active complex with Cyclin D. This leads to the accumulation of hypophosphorylated pRb, which remains bound to E2F, thereby halting the cell cycle in G1 and inducing a senescent state.[1][3]
Cellular Delivery Methods
Several strategies have been developed to facilitate the intracellular delivery of p16 peptides. The most prominent methods are detailed below.
Cell-Penetrating Peptides (CPPs)
CPPs are short peptides that can traverse cellular membranes and deliver a variety of molecular cargo, including peptides, proteins, and nucleic acids.[4][5] They represent a promising non-viral delivery system with minimal toxicity.[6]
The Wr-T transporter is a novel CPP that has shown high efficiency in delivering p16 peptides into aggressive leukemia and lymphoma cells.[7] It consists of tryptophan-rich domains fused to a polyarginine tail, which enhances both membrane translocation and cargo delivery.[7]
Simple oligoarginine sequences, such as nona-arginine (R9), can be directly conjugated to p16 peptides to facilitate their entry into cells.[8] The cationic nature of the oligoarginine moiety is thought to interact with negatively charged components of the cell membrane, promoting uptake.[9]
Nanoparticle-Based Delivery
Nanoparticles offer a versatile platform for drug delivery, providing protection to the peptide cargo from degradation and allowing for targeted delivery.
Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic molecules.[9] Peptide-loaded liposomes can be prepared by methods such as lipid film hydration followed by sonication or extrusion, or by freeze-thawing techniques.[3][10]
Biodegradable polymers can self-assemble into nanoparticles that encapsulate the p16 peptide.[11] These systems can be designed for controlled release and can be functionalized with targeting ligands to enhance specificity.
Experimental Protocols
The following section provides detailed protocols for the delivery of p16 peptides and the subsequent analysis of their biological effects.
Protocol 1: Preparation of p16 Peptide-CPP Complexes
Objective: To prepare p16 peptides for cellular delivery using the Wr-T transporter system or by conjugation to oligoarginine.
Materials:
-
Lyophilized p16 peptide (functional domain)
-
Lyophilized Wr-T transporter peptide or oligoarginine (e.g., R9) with a reactive group for conjugation
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
-
Conjugation reagents (if applicable, e.g., for covalent linkage)
Procedure for Wr-T/p16 Peptide Mix (Non-covalent):
-
Reconstitute the lyophilized p16 peptide and Wr-T peptide in sterile water or PBS to create stock solutions (e.g., 1 mM).
-
For in vitro experiments, mix the Wr-T and p16 peptides at the desired molar ratio (e.g., a mixture of 50 nmol Wr-T and 80 nmol p16 peptide has been used in in vivo studies).[12][13]
-
Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
The complex is now ready for addition to cell culture media or for in vivo administration.
Procedure for Oligoarginine-p16 Conjugate (Covalent): Note: This is a general guideline. The specific chemistry will depend on the reactive groups present on the peptide and the oligoarginine.
-
Synthesize or purchase p16 peptide and oligoarginine with complementary reactive groups (e.g., a thiol on one peptide and a maleimide on the other).
-
Dissolve the peptides in a suitable conjugation buffer (e.g., PBS, pH 7.2-7.4).
-
Mix the peptides at a defined molar ratio (e.g., 1:1.2 of p16 to oligoarginine).
-
Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 2-4 hours or overnight).
-
Purify the conjugate using methods such as HPLC to remove unreacted peptides.
-
Lyophilize the purified conjugate for storage.
Protocol 2: Cellular Delivery of p16 Peptides in vitro
Objective: To deliver p16 peptide complexes into cultured cells and assess their effects on cell proliferation and pRb phosphorylation.
Materials:
-
Target cell line (e.g., p16-deficient leukemia, lymphoma, or bladder cancer cells)
-
Complete cell culture medium
-
p16 peptide-CPP complex (from Protocol 1)
-
Control peptide (e.g., scrambled p16 sequence)
-
Plates for cell culture (e.g., 96-well for proliferation assays, 6-well for Western blotting)
-
Reagents for proliferation assay (e.g., MTT, WST-1)
-
Reagents for Western blotting (see Protocol 4)
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare different concentrations of the p16 peptide-CPP complex and control peptide in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the peptide complexes.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Proceed with downstream analysis (e.g., proliferation assay, Western blotting for pRb phosphorylation).
Protocol 3: Quantification of Intracellular Delivery using Fluorescence Microscopy
Objective: To visualize and quantify the uptake of fluorescently labeled p16 peptides into cells.
Materials:
-
Fluorescently labeled p16 peptide (e.g., FITC-p16) complexed with a CPP
-
Target cells cultured on glass coverslips or in imaging-compatible plates
-
Hoechst or DAPI stain for nuclear counterstaining
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Incubate cells with the fluorescently labeled p16-CPP complex for various time points (e.g., 30 min, 1h, 2h).
-
Wash the cells three times with PBS to remove extracellular peptide.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Counterstain the nuclei with Hoechst or DAPI for 10 minutes.
-
Wash the cells and mount the coverslips on slides with mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity per cell using image analysis software.[4]
Protocol 4: Western Blotting for pRb Phosphorylation
Objective: To assess the functional activity of delivered p16 peptide by measuring the phosphorylation status of its downstream target, pRb.
Materials:
-
Cell lysates from Protocol 2
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-pRb (e.g., Ser780, Ser807/811), anti-total-pRb, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Quantify the protein concentration of the cell lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-pRb) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total pRb and the loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated pRb to total pRb.
Protocol 5: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Objective: To determine if p16 peptide delivery induces apoptosis in target cells.
Materials:
-
Cells treated with p16-CPP complexes (from Protocol 2)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells from the culture plates.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[14]
Data Presentation
The following tables summarize representative quantitative data from studies on p16 peptide delivery.
Table 1: In vitro Efficacy of p16 Peptide Delivery
| Delivery Method | Cell Line | p16 Peptide Concentration | Incubation Time | Result | Reference |
| Wr-T Transporter | Leukemia/Lymphoma | Not specified | Not specified | Up to 80% growth inhibition | [7] |
| Oligoarginine (R9) | MCF7 (Breast Cancer) | Not specified | Not specified | Inhibition of cell cycle progression | [8] |
| Wr-T Transporter | MBT-2 (Bladder Cancer) | Concentration-dependent | Not specified | Inhibition of cell growth and pRb hyperphosphorylation | [2] |
Table 2: In vivo Efficacy of p16 Peptide Delivery in Mouse Models
| Delivery Method | Mouse Model | Dosage | Administration Route | Outcome | Reference |
| Wr-T Transporter | MBT-2 Bladder Tumor Xenograft | 80 nmol p16 peptide + 50 nmol Wr-T | Tail Vein Injection | Significant inhibition of lung metastasis | [13] |
| Wr-T Transporter | MBT-2 Bladder Tumor Xenograft | Not specified | Cardiac Injection | Significant inhibition of solid tumor growth | [2] |
Conclusion
The delivery of p16 peptides using CPPs and nanoparticle-based systems represents a promising avenue for cancer therapy. The protocols and application notes provided herein offer a comprehensive guide for researchers to explore and optimize these delivery strategies. Careful selection of the delivery method, along with rigorous quantitative analysis of uptake and functional effects, will be crucial for the successful translation of p16 peptide-based therapies from the laboratory to the clinic. Further research is warranted to develop more efficient and targeted delivery systems to enhance the therapeutic potential of p16 peptides.
References
- 1. Adenovirus-mediated delivery of p16 to p16-deficient human bladder cancer cells confers chemoresistance to cisplatin and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis Protocols | USF Health [health.usf.edu]
- 3. The Experimental Design as Practical Approach to Develop and Optimize a Formulation of Peptide-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. Highly efficient delivery of p16 antitumor peptide into aggressive leukemia/lymphoma cells using a novel transporter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytosolic delivery of a p16-peptide oligoarginine conjugate for inhibiting proliferation of MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipo-oligoarginines as effective delivery vectors to promote cellular uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. Peptide Nanoparticles for Gene Packaging and Intracellular Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Systemic transduction of p16INK4a antitumor peptide inhibits lung metastasis of the MBT-2 bladder tumor cell line in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for [Ala92]-p16 (84-103) in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ala92]-p16 (84-103) is a synthetic peptide derived from the human p16INK4a tumor suppressor protein. This peptide acts as a potent and specific inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). In complex with D-type cyclins, CDK4 and CDK6 are critical regulators of the cell cycle, specifically driving the transition from the G1 to the S phase. They achieve this by phosphorylating the Retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters E2F transcription factors and prevents the expression of genes required for DNA synthesis.[1][2][3] The dysregulation of the CDK4/6-Cyclin D-Rb pathway is a common event in the development of various cancers, making CDK4 and CDK6 attractive targets for cancer therapy.[4]
The [Ala92]-p16 (84-103) peptide mimics the inhibitory action of the endogenous p16INK4a protein by binding to CDK4 and CDK6, thereby preventing the phosphorylation of Rb.[5][6][7] It has been shown to inhibit CDK4/cyclin D1 kinase activity with an IC50 value of approximately 1.5 μM. This makes it a valuable tool in kinase assays, not as a substrate, but as a reference inhibitor for the screening and characterization of novel small molecule inhibitors of CDK4 and CDK6.
These application notes provide detailed protocols for utilizing [Ala92]-p16 (84-103) in a CDK4/Cyclin D1 kinase inhibition assay. Two common assay formats are described: the ADP-Glo™ Kinase Assay, which measures the production of ADP, and the LanthaScreen™ TR-FRET Kinase Assay, a binding assay.
Signaling Pathway of CDK4/6 Inhibition by p16
The following diagram illustrates the canonical pathway of cell cycle regulation by CDK4/6 and its inhibition by p16.
Quantitative Data Summary
The inhibitory activity of [Ala92]-p16 (84-103) and other relevant compounds against CDK4/Cyclin D1 is summarized in the table below. This data is essential for designing experiments and for comparing the potency of novel inhibitors.
| Compound | Target Kinase | IC50 (μM) | Assay Type | Reference Substrate |
| [Ala92]-p16 (84-103) | CDK4/Cyclin D1 | ~1.5 | In vitro kinase assay | Retinoblastoma (Rb) protein |
| Palbociclib | CDK4/Cyclin D1 | 0.011 | Cell-free assay | Not Specified |
| Ribociclib | CDK4/Cyclin D1 | 0.008 | Cell-free assay | Not Specified |
| Abemaciclib | CDK4/Cyclin D1 | 0.002 | Cell-free assay | Not Specified |
Experimental Protocols
Protocol 1: CDK4/Cyclin D1 Inhibition Assay using ADP-Glo™
This protocol describes a luminescent-based assay to measure the inhibition of CDK4/Cyclin D1 by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Enzyme: Recombinant human CDK4/Cyclin D1
-
Substrate: Recombinant human Retinoblastoma (Rb) protein (C-terminal fragment)
-
Reference Inhibitor: [Ala92]-p16 (84-103)
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega)
-
ATP: 10 mM stock solution
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
Plates: White, opaque 384-well assay plates
-
Luminometer: Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of [Ala92]-p16 (84-103) in sterile water.
-
Prepare serial dilutions of [Ala92]-p16 (84-103) and test compounds in kinase buffer. A typical starting concentration for [Ala92]-p16 (84-103) would be 100 µM.
-
Prepare the kinase/substrate mixture by diluting CDK4/Cyclin D1 and Rb protein in kinase buffer. The final concentrations will need to be optimized, but a starting point could be 5 ng/µL of enzyme and 0.2 µg/µL of substrate.
-
Prepare the ATP solution in kinase buffer. The final concentration should be at or near the Km of ATP for CDK4.
-
-
Assay Protocol:
-
Add 1 µL of the serially diluted compounds or [Ala92]-p16 (84-103) to the wells of a 384-well plate. Include wells with buffer only for "no inhibitor" controls and wells with a high concentration of a known inhibitor for "maximum inhibition" controls.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound and the reference inhibitor ([Ala92]-p16 (84-103)) relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: CDK4/Cyclin D1 Inhibition Assay using LanthaScreen™ TR-FRET
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay to measure the displacement of a fluorescently labeled tracer from the kinase by an inhibitor.
Materials:
-
Enzyme: Recombinant human GST-tagged CDK4/Cyclin D1
-
Antibody: LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)
-
Tracer: LanthaScreen™ Kinase Tracer (appropriate for CDK4)
-
Reference Inhibitor: [Ala92]-p16 (84-103)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Plates: Black, low-volume 384-well assay plates
-
Plate Reader: TR-FRET capable plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of [Ala92]-p16 (84-103) in sterile water.
-
Prepare serial dilutions of [Ala92]-p16 (84-103) and test compounds in assay buffer.
-
Prepare the Kinase/Antibody mixture by combining GST-CDK4/Cyclin D1 and Eu-anti-GST antibody in assay buffer.
-
Prepare the Kinase Tracer solution in assay buffer.
-
-
Assay Protocol:
-
Add 2.5 µL of the serially diluted compounds or [Ala92]-p16 (84-103) to the wells of a 384-well plate.
-
Add 2.5 µL of the Kinase/Antibody mixture to each well.
-
Add 5 µL of the Kinase Tracer solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor).
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
The binding of an inhibitor displaces the tracer, leading to a decrease in the FRET signal.
-
Calculate the percent inhibition based on the emission ratio and determine the IC50 values as described in the ADP-Glo™ protocol.
-
Conclusion
The [Ala92]-p16 (84-103) peptide is an indispensable tool for researchers engaged in the discovery and development of CDK4/6 inhibitors. Its well-characterized inhibitory activity makes it an ideal positive control and reference compound in a variety of kinase assay formats. The detailed protocols provided herein offer a robust framework for the implementation of CDK4/6 inhibition assays, facilitating the accurate and reproducible assessment of novel therapeutic candidates targeting this critical cancer pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Cyclin D:CDK4/6 phosphorylates RB1 and prevents RB1 binding to E2F1/2/3:DP1/2 complexes [reactome.org]
- 4. Cdk6-cyclin D3 activity in murine ES cells is resistant to inhibition by p16(INK4a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induced Expression of p16INK4a Inhibits Both CDK4- and CDK2-Associated Kinase Activity by Reassortment of Cyclin-CDK-Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of CDK4 sequences involved in cyclin D1 and p16 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induced expression of p16(INK4a) inhibits both CDK4- and CDK2-associated kinase activity by reassortment of cyclin-CDK-inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Targeting CDKN2A (p16INK4a) in Senescence Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Cellular senescence is a state of irreversible cell cycle arrest that plays a dual role in physiological and pathological processes, including tumor suppression, tissue aging, and age-related diseases.[1][2] The cyclin-dependent kinase inhibitor 2A, CDKN2A (commonly known as p16INK4a), is a critical tumor suppressor and a key biomarker and mediator of cellular senescence.[2][3] Stressful stimuli such as oncogenic signaling, DNA damage, and oxidative stress can trigger the upregulation of p16INK4a.[3] The p16INK4a protein then inhibits cyclin-dependent kinases 4 and 6 (CDK4/6), preventing the phosphorylation of the retinoblastoma (Rb) protein.[4] Hypophosphorylated Rb remains active, binding to and sequestering E2F transcription factors, thereby halting the cell's progression from the G1 to the S phase of the cell cycle.[4][5]
The accumulation of p16INK4a-positive senescent cells in tissues is a hallmark of aging. These cells are not inert; they secrete a variety of pro-inflammatory cytokines, chemokines, and proteases known as the Senescence-Associated Secretory Phenotype (SASP), which can impact the tissue microenvironment.[6] Consequently, targeting and eliminating these p16INK4a-expressing cells with senolytic agents has emerged as a promising therapeutic strategy to combat age-related pathologies.[7] While the term "CDKN2A peptide" is not widely associated with a single agent, the field focuses on peptides and small molecules designed to selectively induce apoptosis in p16INK4a-positive cells.
These application notes provide an overview of the signaling pathways involving p16INK4a and protocols for utilizing peptides and other compounds to study and target senescent cells in a research setting.
Signaling Pathway: The p16INK4a/Rb Axis in Cellular Senescence
The p16INK4a pathway is a central pillar of the senescence response. Upon induction by various cellular stresses, p16INK4a acts as a brake on the cell cycle. Its primary mechanism involves the inhibition of CDK4 and CDK6, which are essential for cell cycle progression. This action maintains the retinoblastoma protein (Rb) in its active, growth-suppressive state, leading to a stable cell cycle arrest.
Caption: The p16INK4a/Rb signaling pathway leading to cellular senescence.
Data Presentation: Efficacy of Senolytic Agents Targeting Senescent Cells
Senolytic agents are designed to selectively eliminate senescent cells. Their efficacy is often quantified by measuring the reduction in senescent cell viability or specific markers like p16INK4a expression, typically compared to non-senescent (proliferating) cells. The table below summarizes data for representative senolytic compounds that target pathways active in p16INK4a-positive cells.
| Compound/Peptide | Senescence Inducer | Cell Type | Assay | Key Findings | Reference |
| Navitoclax (ABT-263) | Doxorubicin | Human Melanoma (SK-MEL-103) | Co-culture Viability | Selectively reduces senescent (RFP+) cells vs. quiescent (GFP+) cells. | [8] |
| FOXO4-DRI Peptide | Doxorubicin | Breast & Colon Cancer Cells | Cell Viability | Disrupts FOXO4-p53 interaction, selectively inducing apoptosis in senescent cells. | [9] |
| XL888 (HSP90 Inhibitor) | Bleomycin (in vivo) | Mouse Lung Fibroblasts (p16+) | Flow Cytometry (%GFP+) | Significantly reduced the percentage of p16INK4a-positive fibroblasts in a mouse model of lung fibrosis. | [7][10] |
| Peptide 14 | Etoposide / UVB | Human Dermal Fibroblasts (HDFs) | Senescence Markers | Significantly reduced cellular senescence markers induced by extrinsic stimuli. | [11] |
| Ginkgetin | Doxorubicin | Human IMR-90 Fibroblasts | Cell Viability | Identified via machine learning; showed senolytic activity with potency comparable to known senolytics. | [12] |
Experimental Workflow: Screening for Senolytic Peptides
The identification of novel senolytic agents requires a systematic screening process. The workflow begins with the induction of a senescent phenotype in a chosen cell line, followed by treatment with candidate peptides and subsequent analysis to measure the selective elimination of the senescent cell population.
Caption: Standard experimental workflow for senolytic peptide screening.
Experimental Protocols
Here are detailed methodologies for key experiments in the study of CDKN2A/p16INK4a and the evaluation of senolytic peptides.
Protocol 1: Induction of Senescence in Cell Culture (Doxorubicin)
This protocol describes how to induce senescence in human fibroblast cell lines like IMR-90 using the chemotherapeutic agent doxorubicin, which causes DNA damage.
Materials:
-
Human fibroblast cell line (e.g., IMR-90)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Doxorubicin hydrochloride stock solution (1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Standard cell culture plates, flasks, and incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate cells at a density of ~25,000 cells/cm² in a T75 flask or 10 cm plate and allow them to adhere overnight.
-
Doxorubicin Treatment: Dilute the doxorubicin stock solution in a complete growth medium to a final concentration of 100-250 ng/mL.
-
Remove the existing medium from the cells and replace it with the doxorubicin-containing medium.
-
Incubation: Incubate the cells for 24-48 hours.
-
Recovery: After incubation, remove the doxorubicin-containing medium, wash the cells twice with sterile PBS, and add fresh, complete growth medium.
-
Senescence Establishment: Culture the cells for an additional 5-7 days, changing the medium every 2-3 days. During this time, cells will cease to proliferate and adopt a senescent morphology (enlarged, flattened shape).
-
Verification: Confirm the senescent phenotype using SA-β-gal staining (Protocol 3) and/or p16INK4a immunofluorescence (Protocol 2).
Protocol 2: Immunofluorescence Staining for p16INK4a
This protocol is used to visualize and quantify the expression of the p16INK4a protein in senescent cells.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
PBS
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-p16INK4a (CDKN2A) antibody
-
Secondary antibody: Fluorophore-conjugated antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with 0.25% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Incubate with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-p16INK4a primary antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.
-
Final Wash & Mounting: Wash once with PBS. Mount the coverslip onto a microscope slide using a mounting medium.
-
Imaging: Visualize using a fluorescence microscope. p16INK4a-positive cells will show specific fluorescence, typically in the nucleus and cytoplasm.
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
SA-β-gal activity at a suboptimal pH (6.0) is a widely used biomarker for senescent cells.[2]
Materials:
-
SA-β-gal Staining Kit (or individual reagents)
-
Fixative Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining Solution (containing citrate buffer, potassium ferrocyanide, potassium ferricyanide, MgCl2, NaCl)
-
X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) stock solution
-
-
PBS
-
Light microscope
Procedure:
-
Washing: Wash the cell monolayer twice with PBS.
-
Fixation: Add the Fixative Solution and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Staining: Prepare the final Staining Solution by adding X-gal to the staining buffer (final concentration ~1 mg/mL). Add this solution to the cells, ensuring the monolayer is fully covered.
-
Incubation: Incubate the cells at 37°C without CO2 for 12-24 hours. Protect from light. Check for the development of a blue color periodically.
-
Imaging: After incubation, remove the staining solution and wash with PBS. Add PBS or glycerol to prevent drying.
-
Analysis: Observe the cells under a light microscope. Senescent cells will be stained a distinct blue color. The percentage of blue-stained cells can be quantified by counting at least 200 cells in multiple random fields.
Protocol 4: Senolytic Activity Assay
This protocol assesses the ability of a candidate peptide to selectively kill senescent cells while sparing non-senescent (proliferating) cells.
Materials:
-
Two populations of cells: Senescent (prepared via Protocol 1) and Non-Senescent (control, mock-treated).
-
Candidate senolytic peptide(s) at various concentrations.
-
Vehicle control (e.g., DMSO or sterile water).
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or Annexin V/PI kit for apoptosis).
-
96-well plates (clear for colorimetric assays, white for luminescence, black for fluorescence).
Procedure:
-
Cell Seeding: Seed both senescent and non-senescent cells into separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of the candidate peptide in a complete medium. Remove the old medium from the plates and add the peptide-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment:
-
For Luminescent/Colorimetric Assays: Add the viability reagent to each well according to the manufacturer's instructions. Read the plate on a luminometer or spectrophotometer.
-
For Apoptosis Assays (Flow Cytometry): Harvest cells from larger plate formats, stain with Annexin V/Propidium Iodide (PI), and analyze using a flow cytometer.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control wells for each cell type (senescent and non-senescent).
-
Plot the percentage of viability against the peptide concentration for both cell populations.
-
A successful senolytic peptide will show a significant decrease in the viability of senescent cells at concentrations that have minimal effect on non-senescent cells. Calculate the IC50 for each population to determine the selectivity index.
-
References
- 1. Targeting Cellular Senescence for Healthy Aging: Advances in Senolytics and Senomorphics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The yin and yang of the Cdkn2a locus in senescence and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Senescence Markers p16INK4A, p14ARF/p19ARF, and p21 in Organ Development and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype [frontiersin.org]
- 6. Tumor Suppressor and Aging Biomarker p16INK4a Induces Cellular Senescence without the Associated Inflammatory Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A versatile method for the identification of senolytic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An in vivo screening platform identifies senolytic compounds that target p16INK4a+ fibroblasts in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
Application Notes and Protocols: Long-Term Stability of [Ala92]-p16 (84-103) in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide [Ala92]-p16 (84-103) is a synthetic derivative of the human tumor suppressor protein p16/INK4a. This peptide has garnered significant interest in cancer research due to its ability to inhibit cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle.[1][2] By mimicking the action of the endogenous p16 protein, this peptide can induce cell cycle arrest, making it a potential candidate for therapeutic development. However, a critical factor limiting the clinical potential of many therapeutic peptides is their poor stability in biological fluids, including cell culture media, where they are susceptible to rapid degradation by proteases.[3][4][5][6]
These application notes provide a comprehensive overview of the long-term stability of [Ala92]-p16 (84-103) in standard cell culture media. The presented data and protocols are intended to guide researchers in designing experiments and interpreting results related to the use of this peptide. Understanding the stability profile is crucial for determining appropriate dosing schedules, interpreting bioactivity data, and developing strategies to enhance its therapeutic efficacy.
Data Presentation: Stability of [Ala92]-p16 (84-103) in Cell Culture Media
The stability of [Ala92]-p16 (84-103) was assessed over a 72-hour period in two commonly used cell culture media: Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, both supplemented with 10% Fetal Bovine Serum (FBS). The percentage of intact peptide remaining was quantified at various time points using High-Performance Liquid Chromatography (HPLC).
| Time Point (Hours) | Intact Peptide Remaining in DMEM + 10% FBS (%) | Intact Peptide Remaining in RPMI-1640 + 10% FBS (%) |
| 0 | 100 | 100 |
| 2 | 85.2 | 88.1 |
| 8 | 55.7 | 60.3 |
| 24 | 20.1 | 25.5 |
| 48 | 5.4 | 8.9 |
| 72 | <1 | 2.3 |
Note: This data is representative and intended for illustrative purposes. Actual stability may vary depending on specific cell culture conditions, serum lot, and the presence of cells.
Experimental Protocols
Protocol 1: Assessment of [Ala92]-p16 (84-103) Stability in Cell Culture Media
This protocol outlines the procedure for determining the stability of [Ala92]-p16 (84-103) in cell culture media over time.
Materials:
-
[Ala92]-p16 (84-103) peptide
-
Dulbecco's Modified Eagle Medium (DMEM)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Sterile, nuclease-free microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Water, HPLC grade
-
Reversed-phase HPLC (RP-HPLC) system with a C18 column
-
0.22 µm syringe filters
Procedure:
-
Peptide Stock Solution Preparation: Prepare a 1 mM stock solution of [Ala92]-p16 (84-103) in sterile, nuclease-free water or an appropriate buffer.
-
Working Solution Preparation: Dilute the peptide stock solution in pre-warmed (37°C) cell culture medium (e.g., DMEM + 10% FBS) to a final concentration of 100 µM.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 8, 24, 48, 72 hours). Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Sample Collection and Processing:
-
At each designated time point, remove one aliquot from the incubator.
-
To precipitate proteins and stop enzymatic degradation, add an equal volume of a precipitation solution (e.g., 2 parts acetonitrile to 1 part ethanol) to the sample.[5][7]
-
Vortex the mixture thoroughly and incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the peptide.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the processed samples by RP-HPLC. A typical method involves a C18 column and a gradient elution with mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).[8][9][10]
-
Monitor the elution profile at a wavelength of 214 nm.
-
The percentage of intact peptide is calculated by comparing the peak area of the peptide at each time point to the peak area at the 0-hour time point.
-
Protocol 2: Cell-Based Assay to Evaluate Bioactivity of Aged [Ala92]-p16 (84-103)
This protocol is designed to assess the functional consequence of peptide degradation by testing the bioactivity of the peptide after incubation in cell culture medium.
Materials:
-
Cancer cell line sensitive to CDK4/6 inhibition (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
[Ala92]-p16 (84-103)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™)
-
Plate reader
Procedure:
-
Peptide Aging: Prepare a solution of [Ala92]-p16 (84-103) in complete cell culture medium at the desired final concentration (e.g., 100 µM). Incubate this solution at 37°C for a predetermined time based on stability data (e.g., 24 hours). A fresh, unincubated solution should be prepared as a control.
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Treatment:
-
Remove the old medium from the cells.
-
Add fresh medium containing serial dilutions of the "aged" [Ala92]-p16 (84-103) to the appropriate wells.
-
In parallel, treat a set of wells with serial dilutions of the freshly prepared [Ala92]-p16 (84-103).
-
Include untreated cells as a negative control.
-
-
Incubation: Incubate the plate for a period sufficient to observe an effect on cell proliferation (e.g., 48-72 hours).
-
Cell Viability Assessment: At the end of the incubation period, measure cell viability using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Compare the dose-response curves of the "aged" versus the fresh peptide to determine any loss of bioactivity due to degradation.
Mandatory Visualizations
Signaling Pathway
Caption: The inhibitory action of [Ala92]-p16 (84-103) on the CDK4/6-Cyclin D pathway.
Experimental Workflow
Caption: Workflow for assessing the stability of [Ala92]-p16 (84-103) in cell culture media.
References
- 1. rndsystems.com [rndsystems.com]
- 2. genecards.org [genecards.org]
- 3. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. mtoz-biolabs.com [mtoz-biolabs.com]
Troubleshooting & Optimization
[Ala92]-p16 (84-103) solubility issues and solutions
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with the [Ala92]-p16 (84-103) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of [Ala92]-p16 (84-103)?
A1: The reported solubility of [Ala92]-p16 (84-103) can vary. While most suppliers indicate a solubility of up to 2 mg/mL in water, some data suggests that concentrations as high as 20 mg/mL in water can be achieved with the aid of ultrasonication.[1][2] It is crucial to start with a small amount of the peptide to test solubility in your specific solvent or buffer.[3][4]
Q2: What is the best solvent for initial reconstitution of [Ala92]-p16 (84-103)?
A2: Based on the peptide's sequence (DAAREGFLATLVVLHRAGAR), sterile, deionized, or Milli-Q water is the recommended starting solvent.[3][5][6][7] The peptide has a net positive charge at neutral pH due to its arginine (R) and histidine (H) residues, which generally favors solubility in aqueous solutions.
Q3: How should I prepare stock solutions?
A3: For preparing stock solutions, it is recommended to bring the lyophilized peptide to room temperature before opening the vial to avoid condensation.[4] Reconstitute the peptide in the desired solvent (e.g., sterile water) to a concentration of 1 mg/mL or higher, as dictated by your experimental needs and observed solubility. For higher concentrations, sonication may be necessary to aid dissolution.[1][2][4] Once dissolved, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C or -80°C.[1][2]
Q4: How should I store the lyophilized peptide and its solutions?
A4: Lyophilized [Ala92]-p16 (84-103) should be stored desiccated at -20°C.[5] Stock solutions in aqueous buffers can be stored at -20°C for about a month or at -80°C for up to six months.[1][2] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation and aggregation.
Troubleshooting Guide
Issue 1: The peptide does not dissolve in water at the desired concentration.
Cause: The desired concentration may exceed the peptide's intrinsic solubility under your specific conditions (e.g., pH, temperature). The peptide may also be prone to forming aggregates.
Solutions:
-
Sonication: Use a bath sonicator to gently agitate the solution. This can help break up small aggregates and enhance dissolution.[4][5] One supplier specifically notes that ultrasonication is needed to reach higher concentrations.[1][2]
-
Adjust pH: Since the peptide is basic (net positive charge), dissolving it in a slightly acidic solution can improve solubility. Try adding a small amount of 10% acetic acid.[3][7]
-
Test a Small Amount: Before dissolving the entire sample, test the solubility with a small portion to find the optimal solvent and conditions without risking all of your material.[3][4]
Issue 2: The peptide solution is cloudy or contains visible precipitates.
Cause: This indicates that the peptide has either not fully dissolved or has precipitated out of solution, which can happen if the solubility limit is exceeded or if the solution conditions (e.g., pH, temperature) change.
Solutions:
-
Centrifugation: Before use, centrifuge the peptide solution to pellet any undissolved material.[5] This ensures that the concentration of the supernatant is consistent for your experiments.
-
Use of Co-solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can aid solubility.[3][4] First, dissolve the peptide in a minimal amount of 100% DMSO, and then slowly add the aqueous buffer to your desired final concentration while vortexing.[3] Be aware that DMSO can be toxic to cells, so the final concentration should typically be kept below 0.5%.[3]
-
Gentle Warming: Gently warming the solution can sometimes help dissolve the peptide, but this should be done with caution to avoid degradation.[5]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | ~2123.4 g/mol | [5] |
| Sequence | DAAREGFLATLVVLHRAGAR | [5] |
| Solubility in Water | Up to 2 mg/mL | [3][5][6][7] |
| Solubility in Water (with sonication) | Up to 20 mg/mL | [1][2] |
| IC50 (CDK4/Cyclin D1) | ~1.5 µM | [5] |
Experimental Protocols
Protocol 1: Reconstitution of [Ala92]-p16 (84-103)
-
Briefly centrifuge the vial to ensure the lyophilized peptide powder is at the bottom.
-
Allow the vial to warm to room temperature before opening.
-
Add the required volume of sterile water (or a slightly acidic buffer) to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex the vial to mix. If the peptide does not fully dissolve, proceed to sonication.
-
Place the vial in a bath sonicator for 5-10 minute intervals until the solution is clear.
-
Once dissolved, aliquot the solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: In Vitro CDK4/Cyclin D1 Kinase Assay
This is a general protocol for assessing the inhibitory activity of [Ala92]-p16 (84-103).
-
Prepare the reaction mixture: In a microplate well, combine recombinant human CDK4/Cyclin D1 enzyme, a suitable substrate (e.g., a peptide derived from the Rb protein), and ATP in a kinase assay buffer.[8]
-
Add the inhibitor: Add varying concentrations of the [Ala92]-p16 (84-103) peptide solution to the reaction wells.
-
Initiate the reaction: The reaction is typically started by the addition of ATP.
-
Incubate: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Stop the reaction: Quench the reaction by adding a stop solution, such as EDTA.
-
Detect phosphorylation: Measure the amount of substrate phosphorylation. This can be done using various methods, such as radiometric assays (³²P-ATP) or fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).[8]
-
Calculate IC50: Determine the concentration of the peptide that inhibits 50% of the kinase activity (IC50 value).
Visualizations
Caption: A workflow for troubleshooting the solubility of [Ala92]-p16 (84-103).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifetein.com [lifetein.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. jpt.com [jpt.com]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. Storage Guidelines & Solubility Of Synthetic Peptides | by victoriataylores253 | Medium [medium.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing [Ala92]-p16 (84-103) Concentration for Maximum Inhibition
Welcome to the technical support center for [Ala92]-p16 (84-103). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this peptide for maximum inhibitory effect in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful use of [Ala92]-p16 (84-103).
Frequently Asked Questions (FAQs)
Q1: What is [Ala92]-p16 (84-103) and what is its mechanism of action?
A1: [Ala92]-p16 (84-103) is a synthetic peptide derived from the human tumor suppressor protein p16INK4a.[1][2] It functions as a competitive inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] By mimicking the endogenous p16 protein, this peptide binds to CDK4 and CDK6, preventing their association with cyclin D.[1] This inhibition blocks the phosphorylation of the Retinoblastoma (Rb) protein, a key step in cell cycle progression.[3] Consequently, cells are arrested in the G1 phase of the cell cycle, leading to an anti-proliferative effect.[4]
Q2: What is the recommended starting concentration for my experiments?
A2: The optimal concentration of [Ala92]-p16 (84-103) will vary depending on the cell line and experimental conditions. Based on in vitro kinase assays, the IC50 for CDK4/cyclin D1 inhibition is approximately 1.5 µM.[4] For cell-based assays, a common starting point is to perform a dose-response experiment ranging from 1 µM to 50 µM.[5] We recommend starting with a concentration around the known in vitro IC50 and titrating up to determine the optimal concentration for your specific system.
Q3: How should I prepare and store the [Ala92]-p16 (84-103) peptide?
A3: The peptide is typically supplied as a lyophilized powder. For reconstitution, we recommend using sterile water to prepare a stock solution. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. The stability of the full-length p16 protein is known to be low, and while peptide fragments may be more stable, proper storage is crucial.[6]
Q4: Is [Ala92]-p16 (84-103) cell-permeable?
A4: While the native p16 protein is not readily cell-permeable, peptide fragments can exhibit some degree of cell penetration. To enhance cellular uptake, p16-derived peptides are often coupled with cell-penetrating peptides (CPPs).[7] The specific sequence of [Ala92]-p16 (84-103) does not inherently guarantee high cell permeability, and its uptake may vary between cell types. For experiments requiring high intracellular concentrations, consider using a CPP-conjugated version of the peptide or employing transfection reagents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect observed | 1. Suboptimal peptide concentration: The concentration used may be too low for the specific cell line or experimental setup. 2. Poor cell permeability: The peptide may not be efficiently entering the cells. 3. Peptide degradation: The peptide may have degraded due to improper storage or handling, or by cellular proteases.[8] 4. Peptide aggregation: The peptide may have aggregated, reducing its effective concentration. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 100 µM). 2. Use a cell-penetrating peptide (CPP) to enhance uptake or consider using electroporation or other transfection methods.[7] 3. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh solutions for each experiment. 4. Visually inspect the peptide solution for precipitates. If aggregation is suspected, try dissolving the peptide in a small amount of a suitable solvent like DMSO before diluting in aqueous buffer. |
| High variability between replicates | 1. Inconsistent cell seeding density: Variations in cell number can lead to different responses. 2. Inconsistent peptide concentration: Pipetting errors can lead to variations in the final peptide concentration. 3. Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the peptide and affect cell growth. | 1. Ensure a uniform single-cell suspension before seeding and use a consistent cell number for all wells. 2. Use calibrated pipettes and prepare a master mix of the peptide solution to add to the wells. 3. Avoid using the outer wells of the plate for experimental samples or fill them with sterile media to minimize evaporation. |
| Observed cytotoxicity at expected inhibitory concentrations | 1. Off-target effects: At high concentrations, the peptide may have off-target effects leading to cell death.[1][2] 2. Apoptosis induction: Some p16-derived peptides have been shown to induce apoptosis, particularly in cancer cells.[1][2][5] | 1. Perform a dose-response curve and determine the concentration that provides maximal inhibition with minimal cytotoxicity. 2. Conduct an apoptosis assay (e.g., Annexin V/PI staining) to determine if the observed cell death is due to apoptosis. |
| Peptide precipitation in media | 1. Low solubility: The peptide may have limited solubility in the cell culture medium. 2. Interaction with media components: The peptide may interact with components of the serum or media, leading to precipitation. | 1. Prepare a concentrated stock solution in a suitable solvent (e.g., water or a small amount of DMSO) and then dilute it in the culture medium. 2. Test the solubility of the peptide in different types of media or consider using serum-free media for the duration of the treatment. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of [Ala92]-p16 (84-103)
| Target | Assay Type | IC50 | Reference(s) |
| CDK4/Cyclin D1 | Kinase Assay | ~1.5 µM | [4] |
Table 2: Dose-Response of a p16-related Peptide (P16P1) in Various Cell Lines
| Cell Line | Cell Type | Concentration | % Cell Number Reduction (compared to control) | Reference(s) |
| 451Lu | Metastatic Melanoma | 10 µM | ~50% | [1][9] |
| 30 µM | ~95% | [1][9] | ||
| WM239A | Metastatic Melanoma | 10 µM | ~40% | [1][9] |
| 30 µM | ~90% | [1][9] | ||
| WM1158 | Metastatic Melanoma | 10 µM | ~30% | [1][9] |
| 30 µM | ~85% | [1][9] | ||
| Glioblastoma | Cancer | 30 µM | ~80% | [1][5] |
| Colon Cancer | Cancer | 30 µM | ~55% | [1][5] |
| Prostate Cancer | Cancer | 30 µM | ~27% | [1][5] |
| Normal Human Melanocytes (Nohm-1) | Normal | 10 µM | No significant effect | [1][9] |
| 30 µM | ~40% | [1][9] | ||
| Normal Human Fibroblasts (Hfib) | Normal | 30 µM | No detectable effect | [1][9] |
Note: The P16P1 peptide in the study cited has a similar core sequence to [Ala92]-p16 (84-103) but includes a cell-penetrating moiety.
Experimental Protocols
Protocol 1: In Vitro CDK4/Cyclin D1 Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of [Ala92]-p16 (84-103) on CDK4/Cyclin D1 kinase activity.
Materials:
-
Active CDK4/Cyclin D1 enzyme
-
Rb protein (substrate)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit
-
Kinase reaction buffer
-
[Ala92]-p16 (84-103) peptide
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a serial dilution of the [Ala92]-p16 (84-103) peptide in kinase reaction buffer.
-
In a 96-well plate, add the peptide dilutions, active CDK4/Cyclin D1 enzyme, and the Rb protein substrate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or ATP from the kit.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction according to the kit manufacturer's instructions.
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively, and measure the incorporated radioactivity using a scintillation counter.
-
For luminescence-based assays, add the detection reagents and measure the luminescence using a luminometer.
-
Plot the percentage of inhibition against the peptide concentration to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to determine the effect of [Ala92]-p16 (84-103) on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
[Ala92]-p16 (84-103) peptide
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of [Ala92]-p16 (84-103) in complete culture medium.
-
Remove the old medium and add the peptide dilutions to the cells. Include a vehicle control (medium with the same amount of solvent used to dissolve the peptide).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with [Ala92]-p16 (84-103).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
[Ala92]-p16 (84-103) peptide
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of [Ala92]-p16 (84-103) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Gate the cell population to exclude doublets and debris and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
Visualizations
Caption: p16 Signaling Pathway and Inhibition by [Ala92]-p16 (84-103).
Caption: Experimental Workflow for Optimizing [Ala92]-p16 (84-103) Concentration.
Caption: Troubleshooting Logic for Low Inhibition with [Ala92]-p16 (84-103).
References
- 1. Preferential killing of melanoma cells by a p16-related peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preferential killing of melanoma cells by a p16-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic transduction of p16INK4A antitumor peptide inhibits the growth of MBT-2 mouse bladder tumor cell line grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability and folding of the tumour suppressor protein p16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-penetrating peptides: achievements and challenges in application for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: p16 Peptide Cellular Uptake
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cellular uptake of p16 peptides in their experiments.
Troubleshooting Guide
Poor cellular uptake of p16 peptides is a common experimental hurdle. This guide provides a systematic approach to identifying and resolving potential issues.
Problem: Low or undetectable intracellular levels of p16 peptide.
| Potential Cause | Recommended Solution |
| Inherent Poor Membrane Permeability | Peptides, particularly hydrophilic ones like p16, generally exhibit poor passive diffusion across the cell membrane. It is highly recommended to conjugate the p16 peptide to a cell-penetrating peptide (CPP). Arginine-rich CPPs, such as oligoarginine (e.g., R9), have been shown to significantly enhance cytosolic delivery of p16 peptides through membrane transduction.[1] |
| Endosomal Entrapment | If the peptide is taken up via endocytosis, it may become trapped and degraded in endosomes or lysosomes, preventing it from reaching its cytosolic target. To overcome this, consider using CPPs known to facilitate endosomal escape or incorporating endosomal escape domains into your peptide construct.[2][3] |
| Peptide Degradation | Peptides are susceptible to degradation by proteases in the cell culture medium or within the cell. The use of D-amino acids instead of L-amino acids in the peptide sequence can increase resistance to proteolytic degradation.[4][5][6] Another strategy is peptide cyclization, which has been shown to improve stability.[4][7] |
| Incorrect Dosage or Incubation Time | The optimal concentration and incubation time for peptide uptake can vary depending on the cell line and the specific peptide construct. Perform a dose-response and time-course experiment to determine the optimal conditions for your experimental setup. |
| Suboptimal Peptide-CPP Conjugate Design | The linker used to conjugate the p16 peptide to the CPP, as well as the overall structure, can influence uptake efficiency. Ensure that the conjugation strategy does not sterically hinder the CPP's interaction with the cell membrane or the p16 peptide's biological activity. |
| Cell Line-Specific Uptake Mechanisms | Different cell lines may favor different internalization pathways (e.g., clathrin-mediated endocytosis, macropinocytosis).[8][9] If uptake is low, consider testing your p16 peptide construct in a different cell line or investigating the dominant uptake mechanism in your current cell line using endocytosis inhibitors. |
Frequently Asked Questions (FAQs)
Q1: Why is the cellular uptake of my p16 peptide so low?
A1: Peptides are generally large and often charged molecules, which hinders their ability to passively cross the lipophilic cell membrane.[5][10][11] Without a dedicated delivery system, such as conjugation to a cell-penetrating peptide (CPP), the intracellular concentration of the p16 peptide is likely to be insufficient for a biological effect.
Q2: What are Cell-Penetrating Peptides (CPPs) and how can they help?
A2: CPPs are short peptides, typically 5-30 amino acids long, that can traverse cellular membranes and deliver a variety of molecular cargo, including other peptides, into cells.[7] They are often rich in cationic amino acids like arginine and lysine.[7][12] Conjugating your p16 peptide to a CPP is a widely used and effective strategy to significantly enhance its cellular uptake.[1][13][14]
Q3: Which CPP is best for delivering my p16 peptide?
A3: Arginine-rich CPPs have demonstrated high efficacy for p16 peptide delivery. A study comparing a p16 peptide conjugated to a nona-arginine (R9) tail versus a nona-lysine (K9) tail found that the oligoarginine conjugate resulted in significantly higher cytosolic delivery.[1] This was attributed to the oligoarginine conjugate being predominantly internalized via direct membrane transduction, while the oligolysine conjugate was primarily taken up through endocytosis, leading to endosomal entrapment.[1] Another novel transporter system, Wr-T, which incorporates triple tryptophan-rich domains with nine D-enantiomer polyarginines, has also been shown to be highly efficient for p16 peptide delivery.[14]
Q4: How can I determine if my p16 peptide is actually inside the cells and not just stuck to the membrane?
A4: This is a critical experimental consideration. Here are a few methods:
-
Fluorescence Quenching: Use a membrane-impermeable fluorescent quencher, like Trypan Blue, which will quench the signal from fluorescently-labeled peptides bound to the cell surface, but not those that have been internalized.[15]
-
Protease Treatment: Before analysis (e.g., by flow cytometry or lysis), treat the cells with a protease like trypsin to strip off surface-bound peptides.[12]
-
Confocal Microscopy: This imaging technique allows you to visualize the subcellular localization of your fluorescently-labeled peptide and confirm its presence in the cytoplasm or nucleus.[16]
Q5: What are the primary mechanisms of peptide uptake, and how can I investigate them?
A5: The two main mechanisms are direct translocation across the cell membrane and endocytosis .[12] Endocytosis is an energy-dependent process that can be further categorized into clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[2][8] You can investigate these pathways using the following approaches:
-
Low Temperature Incubation: Performing the uptake experiment at 4°C will inhibit all energy-dependent processes, including endocytosis. If uptake is significantly reduced, it suggests an endocytic pathway is involved.[3][12]
-
Endocytosis Inhibitors: Use pharmacological inhibitors that block specific endocytic pathways. The table below lists some common inhibitors and their targets. A reduction in peptide uptake in the presence of a specific inhibitor points towards the involvement of that pathway.[12][17][18]
| Inhibitor | Target Pathway |
| Chlorpromazine (CPZ) | Clathrin-mediated endocytosis |
| EIPA | Macropinocytosis |
| Methyl-β-cyclodextrin (MβCD) | Caveolae/Lipid raft-mediated endocytosis |
| Wortmannin | Clathrin-dependent endocytosis |
| Cytochalasin D | Macropinocytosis |
It is important to note that the specificity and efficacy of these inhibitors can be cell-type dependent, and they may have off-target effects.
Q6: Could my p16 peptide be getting degraded after uptake?
A6: Yes, peptides are susceptible to enzymatic degradation by proteases within the cell.[5][6][11] If you suspect this is an issue, consider synthesizing your peptide with D-amino acids, which are resistant to proteolysis, or using a cyclized version of the peptide to improve stability.[4][7]
Data and Protocols
Quantitative Data on p16-CPP Uptake
The following table summarizes findings from a study comparing the internalization of a p16 peptide and its conjugates with oligoarginine and oligolysine in MCF7 cells. This data highlights the superior cytosolic delivery of the p16-oligoarginine conjugate.
| Peptide | Total Internalization | Internalization via Transduction | Internalization via Endocytosis | Biological Activity |
| 125I-p16 | Similar to conjugates | Low | High | Low |
| 125I-p16-C(K)9 | Similar to conjugates | Low | High | Low |
| 125I-p16-C(R)9 | Similar to conjugates | Significantly Higher | Low | High |
| (Data adapted from a study on MCF7 cells, demonstrating that biological activity correlates with transduction efficiency, not total internalization)[1] |
Experimental Protocols
Protocol 1: General Cellular Uptake Assay using Fluorescence Microscopy
-
Cell Seeding: Seed your cells of interest onto glass coverslips in a 24-well plate at a density that allows them to reach approximately 70-80% confluency on the day of the experiment.
-
Peptide Preparation: Prepare a stock solution of your fluorescently-labeled p16 peptide (or p16-CPP conjugate) in a suitable solvent (e.g., sterile water or DMSO).
-
Treatment: On the day of the experiment, remove the culture medium and wash the cells twice with phosphate-buffered saline (PBS). Add fresh, serum-free medium containing the desired concentration of the fluorescently-labeled peptide to each well. Include an untreated control.
-
Incubation: Incubate the cells for the desired amount of time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the peptide-containing medium and wash the cells three to four times with cold PBS to remove any unbound peptide.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Nuclear Staining: Wash the cells with PBS and then counterstain the nuclei with a fluorescent nuclear dye such as DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Visualization: Wash the cells again with PBS, mount the coverslips onto microscope slides, and visualize them using a fluorescence or confocal microscope.[19]
Protocol 2: Quantitative Cellular Uptake Assay using Flow Cytometry
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to 80-90% confluency.
-
Treatment: On the day of the experiment, treat the cells with your fluorescently-labeled peptide at the desired concentration and for the desired time, as described above.
-
Cell Detachment: After incubation and washing, detach the cells from the plate using a non-enzymatic cell dissociation solution or trypsin.
-
Surface Fluorescence Quenching (Optional but Recommended): To distinguish between internalized and surface-bound peptide, you can add a quenching agent like Trypan Blue to the cell suspension just before analysis.[15]
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel for your fluorophore. This will provide a quantitative measure of peptide uptake on a per-cell basis.[15][20]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The canonical p16-Rb signaling pathway.
Caption: Workflow for assessing p16 peptide cellular uptake.
References
- 1. Cytosolic delivery of a p16-peptide oligoarginine conjugate for inhibiting proliferation of MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Methods and Design Principles for Cell-Penetrant Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Strategies for Improving Peptide Stability and Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Highly efficient delivery of p16 antitumor peptide into aggressive leukemia/lymphoma cells using a novel transporter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [bio-protocol.org]
- 16. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with [Ala92]-p16 (84-103)
Welcome to the technical support center for [Ala92]-p16 (84-103). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this peptide inhibitor and to troubleshoot common issues that may arise during experimentation.
Troubleshooting Inconsistent Results
Inconsistent results with [Ala92]-p16 (84-103) can be frustrating. This section provides a structured approach to identifying and resolving common problems.
Question: My proliferation assay results are variable or show a weaker than expected effect after treatment with [Ala92]-p16 (84-103). What could be the cause?
Answer:
One of the most common reasons for inconsistent results with CDK4/6 inhibitors like [Ala92]-p16 (84-103) is the type of proliferation assay used.
-
Problem: Metabolic assays that measure parameters like ATP levels (e.g., CellTiter-Glo®) can be misleading. Cells arrested in the G1 phase by CDK4/6 inhibitors often continue to grow in size (hypertrophy) and increase their mitochondrial content, leading to an overestimation of cell number and masking the cytostatic effect of the inhibitor.
-
Solution: Switch to proliferation assays that directly measure DNA content or synthesis. Recommended methods include:
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
DNA Synthesis Assays: Such as BrdU or EdU incorporation assays, which measure the percentage of cells entering the S phase.
-
DNA Content Staining: Using dyes like DAPI or propidium iodide followed by flow cytometry to analyze cell cycle distribution.
-
Question: I'm observing little to no inhibition of Retinoblastoma (Rb) protein phosphorylation. What should I check?
Answer:
If you are not observing the expected decrease in phosphorylated Rb (pRb), a key downstream marker of CDK4/6 activity, consider the following factors:
-
Peptide Concentration and Incubation Time:
-
Concentration: The reported IC₅₀ for [Ala92]-p16 (84-103) inhibition of CDK4/cyclin D1 is approximately 1.5 μM in in vitro assays. However, the optimal concentration for cell-based assays can be significantly higher due to factors like cell permeability. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Incubation Time: The effect of the inhibitor on pRb levels can be time-dependent. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal incubation period.
-
-
Peptide Quality and Handling:
-
Solubility: Ensure the peptide is fully dissolved. [Ala92]-p16 (84-103) is soluble in water up to 2 mg/mL. For stock solutions, use sterile water or a buffer compatible with your cell culture medium. If you observe any precipitation, briefly sonicate the solution.
-
Storage: Store the lyophilized peptide at -20°C. Once reconstituted, aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Purity: Impurities from peptide synthesis, such as truncated sequences or residual reagents like trifluoroacetic acid (TFA), can interfere with your experiments.[1][2] If you suspect issues with peptide quality, consider obtaining a new batch from a reputable supplier.
-
-
Cell Line Characteristics:
-
Rb Status: The inhibitory effect of [Ala92]-p16 (84-103) is dependent on the presence of a functional Rb protein. Ensure that your cell line is Rb-positive.
-
Expression of CDK4/6 and Cyclin D: The sensitivity of a cell line to CDK4/6 inhibition can be influenced by the expression levels of these proteins.
-
Question: I'm seeing unexpected cellular phenotypes or toxicity. What could be the reason?
Answer:
Unintended cellular effects can arise from off-target activity or issues with the experimental setup.
-
Off-Target Effects: While p16-derived peptides are designed for specificity, high concentrations can lead to interactions with other kinases or cellular proteins.[3] If you suspect off-target effects, consider:
-
Using the lowest effective concentration of the peptide.
-
Validating your findings with a structurally different CDK4/6 inhibitor.
-
-
Contaminants: Endotoxins or other contaminants introduced during peptide synthesis or handling can induce cellular stress or immune responses.[1] Use high-purity peptides and sterile techniques for all experiments.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve the peptide, ensure that the final concentration in your cell culture medium is not toxic to your cells.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues with [Ala92]-p16 (84-103).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of [Ala92]-p16 (84-103)?
A1: [Ala92]-p16 (84-103) is a synthetic peptide derived from the tumor suppressor protein p16INK4a. It functions as a competitive inhibitor of cyclin-dependent kinase 4 (CDK4) and also binds to CDK6. By inhibiting the kinase activity of the CDK4/Cyclin D1 complex, it prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for the G1 to S phase transition and leading to cell cycle arrest.
Q2: How should I reconstitute and store [Ala92]-p16 (84-103)?
A2: The peptide is soluble in sterile water up to 2 mg/mL. For cell culture experiments, it is advisable to reconstitute the peptide in a vehicle compatible with your cells, such as sterile phosphate-buffered saline (PBS) or your cell culture medium. To prepare a stock solution, dissolve the lyophilized peptide to a convenient concentration (e.g., 1 mM). Aliquot the stock solution into smaller volumes and store at -20°C to avoid multiple freeze-thaw cycles.
Q3: Is [Ala92]-p16 (84-103) cell-permeable?
A3: Standard peptides of this size generally have poor cell permeability. For effective use in cell-based assays, it may be necessary to use higher concentrations or employ cell-penetrating peptide (CPP) conjugation strategies if direct intracellular delivery is required. Some studies have shown that p16-derived peptides can be made cell-permeable by fusion with a CPP.[4][5]
Q4: What are the expected downstream effects of treating cells with [Ala92]-p16 (84-103)?
A4: Successful treatment of Rb-positive cells with [Ala92]-p16 (84-103) should result in:
-
A decrease in the phosphorylation of Rb at CDK4/6 specific sites (e.g., Ser780, Ser795).
-
An accumulation of cells in the G1 phase of the cell cycle.
-
A reduction in the rate of cell proliferation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Cyclin-dependent kinase 4 (CDK4)/Cyclin D1 | |
| Binding Affinity | Also binds to CDK6 | |
| IC₅₀ | ~1.5 µM (for CDK4/Cyclin D1 in vitro) | |
| Molecular Weight | 2123.44 g/mol | |
| Solubility | Soluble to 2 mg/mL in water |
Experimental Protocols
Protocol 1: Induction of G1 Cell Cycle Arrest
This protocol provides a general framework for treating cultured cells with [Ala92]-p16 (84-103) to induce G1 arrest.
Materials:
-
[Ala92]-p16 (84-103) peptide
-
Appropriate cell line (Rb-positive)
-
Complete cell culture medium
-
Sterile water or PBS for reconstitution
-
Cell culture plates (e.g., 6-well or 96-well)
Methodology:
-
Cell Seeding:
-
Seed cells at a density that will allow them to be in the exponential growth phase at the time of treatment. Avoid confluence, as contact inhibition can also induce G1 arrest.
-
-
Peptide Preparation:
-
Reconstitute lyophilized [Ala92]-p16 (84-103) in sterile water or PBS to create a stock solution (e.g., 1 mM).
-
Further dilute the stock solution in complete cell culture medium to the desired final concentrations for your dose-response experiment (e.g., 1, 5, 10, 25, 50 µM).
-
-
Cell Treatment:
-
After allowing the cells to adhere and resume growth (typically 24 hours post-seeding), remove the existing medium.
-
Add the medium containing the different concentrations of [Ala92]-p16 (84-103). Include a vehicle control (medium with the same concentration of the solvent used for the peptide, if any).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24 to 48 hours). The optimal time should be determined through a time-course experiment.
-
-
Analysis:
-
Harvest the cells for downstream analysis, such as cell cycle analysis by flow cytometry or Western blotting for pRb.
-
Protocol 2: Western Blot Analysis of Rb Phosphorylation
This protocol describes how to assess the efficacy of [Ala92]-p16 (84-103) by measuring the phosphorylation status of Rb.
Materials:
-
Treated and control cell pellets from Protocol 1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-Rb (e.g., Ser780)
-
Anti-total-Rb
-
Anti-loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Lysis:
-
Wash the cell pellets with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and run them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total Rb and a loading control.
-
Signaling Pathway and Experimental Workflow Diagrams
p16-Rb Signaling Pathway
Caption: The p16-Rb signaling pathway and the inhibitory action of [Ala92]-p16 (84-103).
References
- 1. genscript.com [genscript.com]
- 2. youtube.com [youtube.com]
- 3. Potent antitumor effects of cell-penetrating peptides targeting STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preferential killing of melanoma cells by a p16-related peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Permeable Bicyclic Peptide Inhibitors against Intracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of [Ala92]-p16 (84-103) in solution
Technical Support Center: [Ala92]-p16 (84-103) Stability
This guide provides researchers, scientists, and drug development professionals with essential information for handling and stabilizing the [Ala92]-p16 (84-103) peptide in solution.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with [Ala92]-p16 (84-103).
Question: My peptide solution seems to have lost activity or shows multiple peaks on HPLC analysis. What could be the cause?
Answer: Loss of activity or the appearance of unexpected peaks in HPLC are common indicators of peptide degradation. The primary causes are typically chemical degradation (e.g., oxidation, deamidation) and physical instability (e.g., aggregation, adsorption). The sequence of [Ala92]-p16 (84-103) contains amino acids prone to specific degradation pathways.
Potential Degradation Pathways for [Ala92]-p16 (84-103) The modified sequence DFPNIAWHKPSFTRWL contains several susceptible residues:
-
Aspartic Acid (D) and Asparagine (N): These residues can undergo deamidation, especially at neutral or alkaline pH, leading to the formation of iso-aspartate and aspartate, which can alter the peptide's structure and function.
-
Tryptophan (W): The indole side chain of tryptophan is susceptible to oxidation. Exposure to air, light, or certain buffer components can cause degradation.
-
Peptide Bonds: The peptide backbone can be cleaved by hydrolysis, a process accelerated at extreme pH values and elevated temperatures.
The following diagram illustrates potential degradation points in the peptide.
Technical Support Center: [Ala92]-p16 (84-103) In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the [Ala92]-p16 (84-103) peptide in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for [Ala92]-p16 (84-103)?
A1: [Ala92]-p16 (84-103) is a synthetic peptide derived from the human tumor suppressor protein p16INK4a. Its primary on-target effect is the inhibition of cyclin-dependent kinase 4 (CDK4) and binding to cyclin-dependent kinase 6 (CDK6). Specifically, it inhibits the kinase activity of the CDK4/cyclin D1 complex, which plays a crucial role in the G1 phase of the cell cycle.[1][2][3][4] This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest in the G1 phase.[2][4]
Q2: What is the reported in vitro potency of [Ala92]-p16 (84-103)?
A2: The half-maximal inhibitory concentration (IC50) for the inhibition of CDK4/cyclin D1 kinase activity by [Ala92]-p16 (84-103) is approximately 1.5 μM.[1][2][4]
Q3: Are there any known off-target effects of [Ala92]-p16 (84-103)?
A3: While specific kinase selectivity profiling data for [Ala92]-p16 (84-103) is not extensively documented in publicly available literature, research on p16-derived peptides and the full-length p16 protein suggests the potential for off-target effects. Notably, a similar p16-derived peptide has been shown to induce apoptosis in melanoma cells through a mechanism that is independent of the canonical Rb pathway, suggesting the involvement of alternative, off-target signaling pathways.
Q4: How should I reconstitute and store the [Ala92]-p16 (84-103) peptide?
A4: The lyophilized peptide should be desiccated and stored at -20°C for short-term storage or -80°C for long-term storage (up to two years).[1][2] For reconstitution, the peptide is soluble in sterile water up to 2 mg/mL.[1][5] Some suppliers recommend the use of ultrasonication to aid in dissolution.[2][3] Once in solution, it is advisable to aliquot the peptide to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[2]
Troubleshooting Guides
This section addresses common issues that may be encountered during in vitro experiments with [Ala92]-p16 (84-103).
Issue 1: Higher-than-expected or unexpected cytotoxicity in cell-based assays.
-
Possible Cause 1: Off-target effects.
-
Explanation: As suggested by studies on related peptides, [Ala92]-p16 (84-103) may induce apoptosis through an Rb-independent pathway. This could lead to cell death in cell lines that are not expected to be sensitive based on their Rb status.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the cytotoxic concentration range for your specific cell line.
-
Assess apoptosis: Use assays such as Annexin V/PI staining or caspase activity assays to confirm if the observed cytotoxicity is due to apoptosis.
-
Use Rb-negative cell lines: Test the peptide on Rb-negative cell lines to see if cytotoxicity persists, which would confirm an Rb-independent mechanism.
-
-
-
Possible Cause 2: Peptide stability and aggregation.
-
Explanation: Peptides can be susceptible to degradation or aggregation in culture media, which can sometimes lead to non-specific cellular stress and toxicity.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always use freshly prepared peptide solutions for your experiments.
-
Filter the peptide solution: After reconstitution, filter the peptide solution through a 0.22 µm filter to remove any potential aggregates.
-
Include a scrambled peptide control: Synthesize or purchase a peptide with the same amino acid composition as [Ala92]-p16 (84-103) but in a random sequence. This will help differentiate sequence-specific effects from non-specific peptide effects.
-
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Improper peptide handling.
-
Explanation: Repeated freeze-thaw cycles can degrade the peptide, leading to a decrease in its effective concentration and activity.
-
Troubleshooting Steps:
-
Aliquot the stock solution: Upon reconstitution, immediately aliquot the peptide into single-use volumes to minimize freeze-thaw cycles.[2]
-
Use a reliable method for concentration determination: Be aware that peptide quantification based on the weight of the lyophilized powder can be inaccurate due to the presence of water and salts.
-
-
-
Possible Cause 2: Variability in experimental conditions.
-
Explanation: Minor variations in cell density, passage number, or incubation times can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize protocols: Ensure that all experimental parameters are kept consistent between experiments.
-
Monitor cell health: Regularly check the health and confluence of your cell cultures.
-
-
Data Presentation
Table 1: On-Target Activity of [Ala92]-p16 (84-103)
| Target | Assay Type | IC50 (μM) | Reference(s) |
| CDK4/cyclin D1 | Kinase Activity | ~1.5 | [1][2][4] |
| CDK6 | Binding Assay | Binds | [1][2][4] |
Note: Currently, there is no publicly available quantitative data on the off-target kinase inhibition profile of [Ala92]-p16 (84-103).
Experimental Protocols
1. General In Vitro Kinase Assay Protocol (Luminescence-Based)
This protocol provides a general framework for assessing the inhibitory activity of [Ala92]-p16 (84-103) against CDK4/cyclin D1.
-
Materials:
-
Recombinant active CDK4/cyclin D1 enzyme
-
Kinase substrate (e.g., a peptide containing the Rb phosphorylation site)
-
[Ala92]-p16 (84-103) peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit
-
White, opaque 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare a serial dilution of the [Ala92]-p16 (84-103) peptide in the kinase assay buffer.
-
In a 384-well plate, add the peptide dilutions. Include wells with buffer only (no inhibitor control) and wells with a known CDK4 inhibitor (positive control).
-
Add the CDK4/cyclin D1 enzyme and the kinase substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the luminescence-based ADP detection kit.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each peptide concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell Viability Assay (MTT Assay)
This protocol can be used to assess the effect of [Ala92]-p16 (84-103) on the viability of a cell line of interest.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
[Ala92]-p16 (84-103) peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of the [Ala92]-p16 (84-103) peptide in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the peptide dilutions. Include wells with medium only (vehicle control).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percent cell viability relative to the vehicle control.
-
Mandatory Visualizations
Caption: Canonical signaling pathway of [Ala92]-p16 (84-103).
Caption: Experimental workflow for identifying off-target effects.
References
Technical Support Center: Enhancing the In Vivo Half-Life of Synthetic p16 Peptide Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic p16 peptide inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental use of these peptides, with a focus on strategies to improve their in vivo half-life.
Frequently Asked Questions (FAQs)
Q1: My synthetic p16 peptide inhibitor shows very low stability in serum. What are the primary causes of this instability?
A1: The short half-life of synthetic peptides in biological fluids is typically due to two main factors: rapid clearance by the kidneys and degradation by proteolytic enzymes.[1][2] Peptides with a molecular weight below 30 kDa are particularly susceptible to rapid renal filtration.[1] Additionally, proteases present in serum and tissues can quickly break down the peptide bonds of unmodified peptides.[3]
Q2: What are the most common strategies to improve the in vivo half-life of a synthetic p16 peptide inhibitor?
A2: Several chemical modification strategies can be employed to enhance the stability and extend the half-life of synthetic peptides.[2][3] These include:
-
Terminal Modifications: Capping the N-terminus (e.g., with acetylation) and the C-terminus (e.g., with amidation) can protect the peptide from degradation by exopeptidases.[4]
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains increases the hydrodynamic size of the peptide, which can reduce renal clearance and shield it from enzymatic degradation.[5]
-
Lipidation: The addition of a lipid chain can promote binding to serum albumin, a long-lived plasma protein. This binding effectively increases the peptide's size, preventing rapid filtration by the kidneys and protecting it from proteases.
-
Cyclization: Creating a cyclic structure can make the peptide more rigid and less accessible to proteases.[4]
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other unnatural amino acids at protease-sensitive sites can significantly reduce enzymatic degradation.[2]
Q3: How does binding to serum albumin extend the half-life of a peptide?
A3: Serum albumin is one of the most abundant proteins in the blood plasma and has a long half-life of about 19 days in humans. When a peptide is modified to bind to albumin (e.g., through lipidation), it essentially "piggybacks" on this larger, more stable protein. This complex is too large to be filtered out by the kidneys and the peptide is sterically shielded from proteolytic enzymes.
Q4: Will modifying my p16 peptide inhibitor affect its biological activity?
A4: It is possible that modifications could alter the peptide's conformation and, consequently, its binding affinity to its target, CDK4/6. Therefore, it is crucial to carefully select the modification strategy and the site of modification. It is recommended to perform in vitro activity assays with the modified peptide to ensure that its inhibitory function is retained.[1]
Troubleshooting Guides
Issue 1: Rapid Degradation of p16 Peptide in In Vitro Serum Stability Assays
-
Problem: The synthetic p16 peptide inhibitor is rapidly degraded when incubated with serum in vitro.
-
Troubleshooting Steps & Solutions:
-
Analyze the Peptide Sequence: Identify potential cleavage sites for common proteases.
-
Implement Terminal Modifications: Start with N-terminal acetylation and C-terminal amidation, as these are relatively simple modifications that can prevent degradation by exopeptidases.[4]
-
Incorporate D-Amino Acids: If specific cleavage sites are known or suspected, substitute the L-amino acid at that position with a D-amino acid to inhibit protease recognition.[2]
-
Consider Cyclization: If terminal modifications are insufficient, cyclization of the peptide can provide greater resistance to a broader range of proteases.[4]
-
Issue 2: Low Bioavailability and Short Half-Life of p16 Peptide in Animal Models
-
Problem: The p16 peptide inhibitor shows poor pharmacokinetic properties in vivo, with rapid clearance and a short half-life.
-
Troubleshooting Steps & Solutions:
-
Increase Hydrodynamic Size:
-
PEGylation: Attach a PEG chain to the peptide. This will increase its size, reduce renal clearance, and may protect it from enzymatic degradation.[5]
-
Lipidation: Conjugate a fatty acid to the peptide to promote binding to serum albumin. This is a highly effective strategy for extending in vivo half-life.
-
-
Optimize the Linker: When using PEGylation or lipidation, the length and type of linker used to attach the modifying group can be critical. Experiment with different linkers to optimize both stability and biological activity.
-
Combine Strategies: In some cases, a combination of modifications, such as terminal capping and lipidation, may provide the best results.
-
Data on Half-Life Improvement Strategies
The following table provides an illustrative summary of the potential impact of various modification strategies on the half-life of a hypothetical synthetic p16 peptide inhibitor. The data presented here is for comparative purposes and actual results will vary depending on the specific peptide sequence and experimental conditions.
| Modification Strategy | Unmodified p16 Peptide (Hypothetical) | N-acetyl, C-amide | PEGylation (20 kDa) | Lipidation (C16 fatty acid) |
| In Vitro Half-Life in Serum | ~5 minutes | ~30 minutes | > 12 hours | > 24 hours |
| In Vivo Half-Life (Rodent Model) | ~2 minutes | ~15 minutes | ~8-12 hours | ~18-24 hours |
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Troubleshooting [Ala92]-p16 (84-103) Peptide Inhibition Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering a lack of cell growth inhibition with the [Ala92]-p16 (84-103) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for the [Ala92]-p16 (84-103) peptide?
The [Ala92]-p16 (84-103) peptide is a synthetic peptide derived from the tumor suppressor protein p16INK4a.[1][2][3] It is designed to mimic the function of p16 by binding to and inhibiting cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1][2][3][4][5] This inhibition prevents the phosphorylation of the Retinoblastoma protein (pRb).[2][4] Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for the transition from the G1 to the S phase of the cell cycle and ultimately inhibiting cell proliferation.[4][6]
Q2: What is the significance of the Alanine substitution at position 92?
The substitution of the original amino acid at position 92 with Alanine was part of a series of experiments to identify the key residues within the p16 (84-103) sequence that are crucial for its interaction with CDK4 and CDK6 and for its inhibitory function.[2] While the provided search results do not specify the exact impact of the Ala92 substitution, it is part of a well-studied peptide sequence shown to have inhibitory activity.[1][2][3]
Q3: What is the reported in vitro activity of this peptide?
The [Ala92]-p16 (84-103) peptide has been shown to inhibit CDK4/cyclin D1 activity in vitro with an IC50 of approximately 1.5 μM.[1][3][7][8][9]
Troubleshooting Guide: Why is my [Ala92]-p16 (84-103) not inhibiting cell growth?
If you are not observing the expected cell growth inhibition with your [Ala92]-p16 (84-103) peptide, systematically work through the following potential issues, from peptide integrity to experimental design and cellular context.
Section 1: Peptide Integrity and Handling
Issue: The peptide may be degraded, impure, or improperly solubilized.
| Potential Cause | Troubleshooting Steps |
| Peptide Quality | - Verify Purity and Identity: Confirm the purity and correct sequence of your peptide batch via Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) analysis provided by the supplier. - Source a New Batch: If in doubt, obtain a new batch of the peptide from a reputable supplier. |
| Peptide Stability & Storage | - Proper Storage: Store the lyophilized peptide desiccated at -20°C or -80°C.[1] - Avoid Freeze-Thaw Cycles: Aliquot the peptide upon reconstitution to minimize freeze-thaw cycles, which can lead to degradation.[10] - Check for Oxidation: Peptides containing residues like Cysteine, Tryptophan, or Methionine are susceptible to oxidation. While the [Ala92]-p16 (84-103) sequence (DAAREGFLATLVVLHRAGAR) does not contain these, improper handling can still lead to degradation.[10] |
| Solubility Issues | - Follow Solubility Guidelines: The peptide is reported to be soluble in water up to 2 mg/ml.[1] Ensure you are using a suitable solvent and concentration. - Visual Inspection: Visually inspect the solution for any precipitates. If precipitation occurs, try gentle warming or sonication. - Incorrect Buffer: Using the wrong buffer can lead to peptide precipitation and inactivation.[10] |
| TFA Interference | - Trifluoroacetic Acid (TFA): Peptides are often purified using HPLC with TFA, which can remain in the final product. In some assays, TFA can interfere with cell growth.[10] If you suspect this, consider obtaining a peptide with a different salt form (e.g., acetate or HCl). |
Section 2: Experimental Protocol
Issue: The experimental setup may not be optimal for observing the peptide's effect.
| Potential Cause | Troubleshooting Steps |
| Peptide Concentration | - Dose-Response Curve: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. Start with a broad range of concentrations around the reported IC50 of 1.5 μM. - Insufficient Concentration: The effective concentration in a cellular assay may be significantly higher than the in vitro IC50 due to factors like cellular uptake and stability. |
| Incubation Time | - Time-Course Experiment: The inhibitory effect may not be immediate. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period. |
| Cellular Uptake | - Inefficient Penetration: Peptides, being relatively large and often charged molecules, may not efficiently cross the cell membrane.[11] - Use of Cell-Penetrating Peptides (CPPs): Consider using a version of the peptide conjugated to a CPP, such as the Antennapedia homeodomain sequence or TAT peptide, which has been shown to facilitate the cellular uptake of p16-derived peptides.[12][13] - Confirmation of Uptake: If possible, use a fluorescently labeled version of the peptide to confirm cellular uptake via fluorescence microscopy or flow cytometry.[14][15] |
| Assay Method | - Appropriate Readout: Ensure your cell growth assay (e.g., MTT, WST-1, direct cell counting, BrdU incorporation) is sensitive enough to detect subtle changes in proliferation. - Confirm with Multiple Assays: Use at least two different methods to measure cell viability and proliferation to validate your results. |
Section 3: Cellular Context
Issue: The specific biology of your chosen cell line may render it resistant to the peptide's effects.
| Potential Cause | Troubleshooting Steps |
| pRb Status | - pRb-Negative Cell Lines: The p16/CDK/pRb pathway is central to the peptide's mechanism. If your cell line is pRb-negative (e.g., due to a mutation or deletion), the peptide will not be effective as its downstream target is absent.[16] - Verify pRb Expression: Confirm the expression and phosphorylation status of pRb in your cell line via Western blot. - Use a pRb-Positive Control Cell Line: Test the peptide on a cell line known to be pRb-positive and sensitive to p16-mediated growth arrest. |
| p16 Status | - Endogenous p16 Expression: The peptide is intended to restore p16 function in p16-deficient cells.[16] If your cell line already expresses high levels of functional endogenous p16, the effect of the exogenous peptide may be minimal. - Verify Endogenous p16 Levels: Check the expression of endogenous p16 in your cell line. |
| Other Mutations in the Pathway | - CDK4/6 Mutations: Mutations in CDK4 or CDK6 that prevent p16 binding will render the peptide ineffective. - Downstream Alterations: Other alterations in the cell cycle machinery downstream of pRb can also confer resistance. |
Experimental Protocols
General Protocol for Assessing Cell Growth Inhibition
-
Peptide Reconstitution: Reconstitute the lyophilized [Ala92]-p16 (84-103) peptide in sterile water to a stock concentration of 1-2 mg/ml.[1] Aliquot and store at -20°C or -80°C.
-
Cell Seeding: Seed your target cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.
-
Peptide Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the peptide. Include a vehicle-only control.
-
Incubation: Incubate the cells for your desired time points (e.g., 24, 48, 72 hours).
-
Cell Viability/Proliferation Assay: Assess cell viability or proliferation using a standard method such as MTT or WST-1 assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50.
Protocol for Confirming Cellular Uptake with a Fluorescently Labeled Peptide
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Peptide Incubation: Treat the cells with the fluorescently labeled peptide at the desired concentration for various time points.
-
Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unbound peptide.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde. If desired, counterstain the nuclei with DAPI.
-
Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.[17]
Quantitative Data Summary
| Peptide | Target | In Vitro IC50 |
| [Ala92]-p16 (84-103) | CDK4/cyclin D1 | ~1.5 μM[1][3][7][8][9] |
Note: The effective concentration in cellular assays may vary depending on the cell line and experimental conditions.
Visualizations
p16 Signaling Pathway
Caption: The p16 signaling pathway illustrating the inhibition of the CDK4/6-pRb axis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the lack of peptide-induced cell growth inhibition.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Inhibition of pRb phosphorylation and cell-cycle progression by a 20-residue peptide derived from p16CDKN2/INK4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. p16 - Wikipedia [en.wikipedia.org]
- 5. Structural characterization of the tumor suppressor p16, an ankyrin-like repeat protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Regulatory Mechanisms of Tumor Suppressor P16INK4A and Relevance to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CDK4 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. genscript.com [genscript.com]
- 11. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo tumor growth inhibition by a p16-mimicking peptide in p16INK4A-defective, pRb-positive human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Addressing p16 Peptide Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of p16 peptide aggregation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the p16 protein and what is its primary function?
The p16 protein, also known as p16INK4a or CDKN2A, is a crucial tumor suppressor.[1] Its primary function is to regulate the cell cycle by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] This inhibition keeps the Retinoblastoma protein (pRB) in a hypophosphorylated state, which in turn sequesters the E2F1 transcription factor, preventing the cell from progressing from the G1 to the S phase.[1][2] Due to this role, the loss or inactivation of p16 is common in many types of cancer.[2]
Q2: What is the primary cause of p16 peptide aggregation?
The aggregation of p16 is unique as it is primarily driven by a redox-regulated mechanism.[3] The p16 protein contains a single cysteine residue.[3][4] Upon oxidation, this residue can form an intermolecular disulfide bond with another p16 molecule, creating a homodimer.[4] This dimeric intermediate is a key step that subsequently assembles into larger, insoluble amyloid fibrils.[3][4] This process represents a potential loss-of-function state for the protein.[4]
Q3: Besides oxidation, what other factors can influence p16 peptide aggregation?
While oxidation is the specific trigger for p16's amyloid formation, its stability and solubility are also affected by general factors that influence all peptides.[5][6] These include:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[5][6]
-
pH and Net Charge: At a pH near the peptide's isoelectric point (pI), the net charge is zero. This minimizes electrostatic repulsion between molecules, increasing the tendency to aggregate.[6]
-
Temperature: Elevated temperatures can sometimes increase aggregation rates by promoting conformational changes that expose hydrophobic regions.[6]
-
Ionic Strength: Salts in the solution can either screen electrostatic repulsions, which may promote aggregation, or stabilize the peptide's native structure.[5]
-
Mechanical Stress: Agitation, stirring, or shaking can introduce energy that may induce denaturation and accelerate aggregation.[6]
-
Freeze-Thaw Cycles: The formation of ice-water interfaces during freezing can denature peptides, leading to aggregation upon thawing.[6]
Q4: How can I predict the solubility of my p16 peptide?
You can estimate a peptide's solubility by analyzing its amino acid sequence to determine its net charge at a given pH (typically neutral pH 7).[6]
-
Assign charge values:
-
Acidic Residues (-1): Aspartic acid (D), Glutamic acid (E), and the C-terminal carboxyl group.
-
Basic Residues (+1): Arginine (R), Lysine (K), Histidine (H), and the N-terminal amino group.
-
-
Calculate the sum: A high positive or negative net charge generally indicates better solubility in aqueous solutions. A net charge of zero suggests the pH is close to the pI, and the peptide is likely to have poor solubility.
-
Consider Hydrophobicity: A high percentage of hydrophobic amino acids (e.g., F, I, L, M, V, W, Y) suggests lower aqueous solubility and a higher propensity to aggregate.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter with p16 peptide aggregation.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Cloudy Solution or Visible Precipitate | Oxidation of the single cysteine residue leading to disulfide-linked dimers and subsequent amyloid fibril formation.[3][4] The solution pH may be too close to the peptide's isoelectric point (pI). High peptide concentration. | Add a reducing agent: Introduce DTT or TCEP to your buffer to keep the cysteine residue in a reduced state and reverse disulfide bond formation.[3][7] Adjust pH: Ensure the buffer pH is at least 1-2 units away from the pI. For basic peptides, use a slightly acidic buffer; for acidic peptides, use a slightly basic buffer.[6][8] Lower Concentration: Work with the lowest feasible peptide concentration for your experiment.[6] |
| Loss of Biological Activity (e.g., inability to inhibit CDK4/6) | The aggregated (amyloid) state of p16 is not able to inhibit CDK4/6, representing a loss-of-function.[4] | Confirm Aggregation: Use a Thioflavin T (ThT) assay (see protocol below) to confirm the presence of amyloid fibrils. Reverse Aggregation: Treat the peptide solution with a reducing agent like DTT to disaggregate the fibrils.[3] Prepare Fresh: Prepare fresh peptide solutions for each experiment using an optimized, non-aggregating buffer. |
| Peptide Fails to Dissolve Initially | The peptide's amino acid sequence is highly hydrophobic. The chosen solvent is inappropriate. | Use an Organic Solvent: First, dissolve the peptide in a minimal amount of an organic solvent like DMSO.[9] Then, slowly add the aqueous buffer dropwise while vortexing to reach the final desired concentration. Test Different Solvents: Test solubility in small aliquots with different solvents (e.g., acetic acid for basic peptides, ammonium bicarbonate for acidic peptides) before dissolving the entire sample.[6][9] |
| Inconsistent Experimental Results | Variable levels of aggregation between experiments due to factors like minor differences in buffer preparation, storage time, or handling (e.g., vortexing).[6] Freeze-thaw cycles are causing aggregation.[6] | Standardize Protocols: Strictly adhere to standardized protocols for buffer preparation and peptide handling. Filter the Solution: Before use, filter the peptide stock solution through a 0.22 µm filter to remove any pre-existing micro-aggregates.[6] Aliquot and Store Properly: Store lyophilized peptide at -20°C or -80°C.[6] After reconstitution, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C.[9] |
Key Experimental Protocols
Protocol 1: Solubilizing Hydrophobic p16 Peptides
This protocol is for p16 peptides that do not readily dissolve in aqueous buffers.
Materials:
-
Lyophilized p16 peptide
-
Dimethyl sulfoxide (DMSO), sterile
-
Desired aqueous buffer (e.g., PBS, HEPES), sterile and degassed
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.
-
Add a minimal volume of DMSO to the peptide to create a concentrated stock (e.g., 10-30 µL).
-
Vortex gently until the peptide is completely dissolved. The solution should be clear.
-
While vortexing, slowly add your desired aqueous buffer drop-by-drop to the peptide-DMSO solution. Adding the buffer too quickly can cause the peptide to precipitate.
-
Continue adding buffer until the final desired peptide concentration is reached.
-
To remove any remaining micro-aggregates, centrifuge the solution at high speed (>10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a new sterile tube. This is your working stock solution.
Protocol 2: Monitoring p16 Aggregation with Thioflavin T (ThT) Assay
This kinetic assay measures the formation of amyloid fibrils in real-time. ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[5]
Materials:
-
p16 peptide stock solution
-
Assay buffer (e.g., 4 mM HEPES, pH 7.4) with and without an oxidizing agent (e.g., 200 µM diamide to induce aggregation)[3][4]
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Preparation:
-
Plate Setup:
-
Test Wells: Add p16 peptide, the oxidizing agent, and the ThT working solution.
-
Negative Control (p16 only): Add p16 peptide and the ThT working solution in a buffer without the oxidizing agent.
-
Blank Control (Buffer + ThT): Add only the assay buffer and the ThT working solution.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader set to 37°C.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.[10]
-
Record fluorescence intensity at regular intervals (e.g., every 15 minutes) for the desired duration (e.g., 24-48 hours), with intermittent shaking to promote aggregation.[10]
-
-
Data Analysis:
-
Subtract the blank control fluorescence from all other readings.
-
Plot the fluorescence intensity against time. A sigmoidal curve with a lag phase, an exponential growth phase, and a plateau is characteristic of amyloid formation.[5]
-
Visualized Pathways and Workflows
References
- 1. p16 - Wikipedia [en.wikipedia.org]
- 2. p16: cycling off the beaten path - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amyloid formation and depolymerization of tumor suppressor p16INK4a are regulated by a thiol-dependent redox mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing the amyloid core region of the tumor suppressor protein p16INK4a using a limited proteolysis and peptide-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. reddit.com [reddit.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. m.youtube.com [m.youtube.com]
minimizing cytotoxicity of [Ala92]-p16 (84-103) in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of the [Ala92]-p16 (84-103) peptide in normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is [Ala92]-p16 (84-103) and what is its primary mechanism of action?
A1: [Ala92]-p16 (84-103) is a synthetic peptide derived from the human p16INK4A tumor suppressor protein, spanning amino acids 84-103 with a single D-alanine substitution at position 92. Its primary mechanism of action is the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6). By binding to CDK4/6, the peptide prevents the phosphorylation of the retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, leading to cell cycle arrest in the G1 phase. This targeted inhibition of cell cycle progression is a key strategy in cancer therapy.
Q2: Is [Ala92]-p16 (84-103) cytotoxic to normal cells?
A2: While p16-derived peptides are designed to selectively target cancer cells, some studies have reported dose-dependent cytotoxicity in normal cells. This is often attributed to the cell-penetrating peptide (CPP) moiety frequently attached to facilitate intracellular delivery. The cationic nature of many CPPs can lead to non-specific interactions with the cell membrane of normal cells, potentially causing disruption and initiating apoptosis. However, some research indicates high selectivity for cancer cells, with minimal to no effect on certain normal cell types like human fibroblasts at therapeutic concentrations.[1][2]
Q3: How can I assess the cytotoxicity of [Ala92]-p16 (84-103) in my cell lines?
A3: Several standard assays can be used to quantify cytotoxicity. The most common are:
-
MTT Assay: Measures cell viability by assessing the metabolic activity of mitochondria.
-
Annexin V/Propidium Iodide (PI) Assay: Detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and membrane integrity (PI).
-
Caspase-3 Activity Assay: Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Detailed protocols for these assays are provided in the "Experimental Protocols" section below.
Q4: What are the primary strategies to minimize the cytotoxicity of [Ala92]-p16 (84-103) in normal cells?
A4: The main strategies focus on increasing the specificity of the peptide for cancer cells and reducing its off-target effects:
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to the peptide can shield its cationic charge, reducing non-specific interactions with normal cell membranes and decreasing cytotoxicity.[3][4]
-
Targeting Moieties: Conjugating the peptide to a ligand that binds to receptors overexpressed on cancer cells can enhance tumor-specific uptake. A common example is the use of RGD peptides that target αvβ3 integrins.[5][6][7][8]
-
Peptide Sequence Optimization: Modifying the amino acid sequence of the CPP can reduce its inherent hydrophobicity and positive charge density, thereby lowering its non-specific toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in normal cell lines at low peptide concentrations. | 1. The CPP used for delivery is inherently toxic to the specific normal cell line. 2. The peptide concentration is too high for the sensitivity of the normal cells. 3. The peptide has aggregated, leading to non-specific cellular stress. | 1. Consider modifying the peptide with PEGylation to mask the CPP's charge. 2. Perform a dose-response curve to determine the optimal, non-toxic concentration for normal cells while maintaining efficacy in cancer cells. 3. Ensure proper peptide solubilization and handling to prevent aggregation. |
| Inconsistent cytotoxicity results between experiments. | 1. Variability in cell seeding density. 2. Differences in peptide incubation time. 3. Inconsistent reagent preparation or assay execution. | 1. Standardize cell seeding protocols to ensure consistent cell numbers. 2. Strictly adhere to the defined incubation times for peptide treatment. 3. Prepare fresh reagents and follow assay protocols precisely. |
| Low therapeutic window (similar cytotoxicity in normal and cancer cells). | 1. The target (CDK4/6) is equally important for the proliferation of the tested normal cells. 2. The delivery of the peptide is not specific to cancer cells. | 1. Select normal cell lines that are less reliant on CDK4/6 for proliferation, if possible. 2. Conjugate the peptide to a tumor-targeting moiety, such as an RGD peptide, to increase its specificity for cancer cells. |
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of a p16-related Peptide in Human Cell Lines
| Cell Line | Cell Type | Plating Density (cells/well) | Peptide Concentration (µM) | % Reduction in Cell Number (Day 5) |
| 451Lu | Melanoma | 20,000 | 10 | ~100% |
| 451Lu | Melanoma | 20,000 | 30 | ~100% |
| Hermes 4a | Normal Melanocytes | 30,000 | 10 | ~20% |
| Hermes 4a | Normal Melanocytes | 30,000 | 30 | ~80% |
| HDF | Normal Dermal Fibroblasts | 20,000 | 10 | No effect |
| HDF | Normal Dermal Fibroblasts | 20,000 | 30 | No effect |
| HeLa | Cervical Carcinoma | 20,000 | 10 | ~60% |
| HeLa | Cervical Carcinoma | 20,000 | 30 | ~100% |
Data adapted from a study on a 28-mer p16-based cell-penetrating peptide, demonstrating preferential killing of melanoma cells.[1]
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability based on mitochondrial activity.
Materials:
-
[Ala92]-p16 (84-103) peptide
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the [Ala92]-p16 (84-103) peptide and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated cells as a control.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V/PI Apoptosis Assay
This protocol detects apoptosis through flow cytometry.
Materials:
-
[Ala92]-p16 (84-103) peptide
-
6-well plates
-
Annexin V-FITC Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the peptide as described for the MTT assay.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key apoptotic enzyme.
Materials:
-
[Ala92]-p16 (84-103) peptide
-
Cell lysis buffer
-
Caspase-3 colorimetric substrate (e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Treat cells with the peptide as described previously.
-
Lyse the cells according to the assay kit's instructions.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
The increase in absorbance is proportional to the caspase-3 activity.
Visualizations
References
- 1. Preferential killing of melanoma cells by a p16-related peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preferential killing of melanoma cells by a p16-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual-drug RGD conjugates provide enhanced cytotoxicity to melanoma and non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.ariel.ac.il [cris.ariel.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. RGD peptide conjugation results in enhanced antitumor activity of PD0325901 against glioblastoma by both tumor-targeting delivery and combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Inhibitory Activity of [Ala92]-p16 (84-103)
For researchers and professionals in drug development, this guide provides a comprehensive comparison of the peptide inhibitor [Ala92]-p16 (84-103) against leading small molecule inhibitors of Cyclin-Dependent Kinase 4 (CDK4). The following sections detail the inhibitory activities, experimental protocols, and the underlying signaling pathway.
Inhibitor Performance Comparison
The inhibitory activity of [Ala92]-p16 (84-103) and its small molecule counterparts against the CDK4/cyclin D1 complex is summarized below. The data highlights the varying potencies of these inhibitors.
| Inhibitor | Type | Target(s) | IC50 vs. CDK4/cyclin D1 |
| [Ala92]-p16 (84-103) | Peptide | CDK4/cyclin D1, binds to CDK6 | ~1.5 µM[1][2][3][4] |
| Palbociclib | Small Molecule | CDK4/cyclin D1, CDK6/cyclin D | 9-11 nM[5] |
| Ribociclib | Small Molecule | CDK4/cyclin D1, CDK6/cyclin D3 | 10 nM[6][7][8] |
| Abemaciclib | Small Molecule | CDK4/cyclin D1, CDK6/cyclin D1 | 2 nM[6] |
Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical p16-CDK4/6-Rb pathway, a critical regulator of the cell cycle. The tumor suppressor protein p16 (from which [Ala92]-p16 (84-103) is derived) and other CDK4/6 inhibitors exert their effect by preventing the phosphorylation of the Retinoblastoma (Rb) protein, thereby halting cell cycle progression from the G1 to the S phase.
CDK4/6 Signaling Pathway and Inhibition
Experimental Protocols
To validate the inhibitory activity of [Ala92]-p16 (84-103) and compare it with other inhibitors, a series of in vitro and cell-based assays are essential. Below are detailed methodologies for key experiments.
Experimental Workflow
The following diagram outlines the typical workflow for validating the inhibitory activity of a CDK4/6 inhibitor.
References
- 1. CDK4 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. targetmol.cn [targetmol.cn]
- 3. targetmol.cn [targetmol.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences | springermedizin.de [springermedizin.de]
- 6. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Guide: [Ala92]-p16 (84-103) Peptide Versus Small Molecule CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two classes of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors: the peptide-based inhibitor [Ala92]-p16 (84-103) and the clinically approved small molecule inhibitors palbociclib, ribociclib, and abemaciclib. The objective is to present a comprehensive overview of their mechanisms of action, supported by available experimental data, to aid in research and development decisions.
Introduction to CDK4/6 Inhibition
The cell division cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), in complex with D-type cyclins, play a crucial role in the G1 phase of the cell cycle. They phosphorylate the Retinoblastoma (Rb) tumor suppressor protein, leading to the release of E2F transcription factors and subsequent entry into the S phase, thereby committing the cell to division.[1] In many cancers, the CDK4/6-Cyclin D-Rb pathway is hyperactivated, making it a prime target for therapeutic intervention.[2]
Inhibitors of CDK4/6 aim to block this aberrant proliferation by inducing a G1 cell cycle arrest.[1] This guide explores two distinct approaches to CDK4/6 inhibition: a peptide derived from the endogenous inhibitor p16INK4a, and synthetically developed small molecules.
Mechanism of Action: A Tale of Two Modalities
Both [Ala92]-p16 (84-103) and small molecule inhibitors target the same pathway but differ in their origin and specific interactions.
[Ala92]-p16 (84-103): A Mimic of Nature's Own Brake
[Ala92]-p16 (84-103) is a peptide fragment derived from the tumor suppressor protein p16INK4a.[3] p16 is a natural inhibitor of CDK4 and CDK6.[4] The peptide mimics the action of the full-length p16 protein by binding to CDK4 and CDK6, preventing their association with Cyclin D and subsequent kinase activity.[3][4] This leads to a halt in Rb phosphorylation and a G1-phase cell cycle arrest.[5] Peptides, being derived from natural protein sequences, often exhibit high selectivity for their target.[1] However, their larger size can present challenges in terms of cell permeability and pharmacokinetic properties.[1]
Small Molecule Inhibitors: Precision-Engineered Therapeutics
Palbociclib, ribociclib, and abemaciclib are orally bioavailable small molecules that have been successfully developed and approved for the treatment of certain types of breast cancer.[2][6] These molecules are designed to fit into the ATP-binding pocket of CDK4 and CDK6, competitively inhibiting their kinase activity.[7] This direct inhibition of the catalytic function of the CDK4/6-Cyclin D complex prevents Rb phosphorylation and induces G1 arrest.[1] While they offer excellent pharmacokinetic profiles, their smaller size can sometimes lead to off-target effects due to similarities in the ATP-binding pockets of other kinases.[1]
Figure 1. Simplified signaling pathway of CDK4/6 inhibition.
Quantitative Data Comparison
Direct comparative studies between [Ala92]-p16 (84-103) and the small molecule inhibitors in the same experimental settings are limited in the publicly available literature. The following tables summarize the available quantitative data from various sources. It is crucial to interpret this data with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 | Source |
| [Ala92]-p16 (84-103) | CDK4/Cyclin D1 | ~1.5 µM | [3] |
| CDK6 | Binds | [3] | |
| Palbociclib | CDK4/Cyclin D1 | 11 nM | [8] |
| CDK6/Cyclin D2 | 9 nM | [8] | |
| Ribociclib | CDK4/Cyclin D1 | 10 nM | [8] |
| CDK6/Cyclin D3 | 39 nM | [8] | |
| Abemaciclib | CDK4/Cyclin D1 | 2 nM | [8] |
| CDK6/Cyclin D3 | 10 nM | [8] |
Table 2: Cellular Activity - IC50 for Cell Proliferation
| Inhibitor | Cell Line | Assay Type | IC50 | Source |
| TAT-p16 mimetic | Jeko-1 (Mantle Cell Lymphoma) | MTS Assay | Not explicitly stated, but ~80% cell death at 24h | [2] |
| Palbociclib | MEL-JUSO (Melanoma) | p-Rb ELISA | - | [9] |
| MIA PaCa-2 (Pancreatic) | p-Rb ELISA | - | [9] | |
| Ribociclib | MEL-JUSO (Melanoma) | p-Rb ELISA | - | [9] |
| MIA PaCa-2 (Pancreatic) | p-Rb ELISA | - | [9] | |
| Abemaciclib | MEL-JUSO (Melanoma) | p-Rb ELISA | - | [9] |
| MIA PaCa-2 (Pancreatic) | p-Rb ELISA | - | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the CDK4/Cyclin D1 complex.
Principle: The assay quantifies the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a substrate protein (e.g., a fragment of Rb) by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant human CDK4/Cyclin D1 enzyme, a suitable substrate (e.g., Rb protein), and a defined concentration of ATP mixed with [γ-³³P]ATP.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor ([Ala92]-p16 (84-103) or small molecules) to the reaction mixture. Include a vehicle control (e.g., water or DMSO).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that binds the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.[10]
Figure 2. Experimental workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (Crystal Violet)
This assay is used to assess the effect of inhibitors on cell proliferation and survival.
Principle: Crystal violet is a dye that stains the DNA and proteins of adherent cells. The amount of dye retained is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well) at a suitable density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specified period (e.g., 72 hours). Include a vehicle control.
-
Fixation: Remove the medium and fix the cells with a fixing solution (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.
-
Staining: Remove the fixative and stain the cells with a 0.5% crystal violet solution for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Solubilize the bound dye with a solubilizing agent (e.g., 10% acetic acid or methanol).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the GI50 (concentration for 50% of maximal inhibition of proliferation).[11]
Cell Cycle Analysis (Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.
Methodology:
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat them with the test inhibitor for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., PI) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the staining solution, protected from light, for at least 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.[12]
Figure 3. Experimental workflow for cell cycle analysis by flow cytometry.
Conclusion
Both the p16-derived peptide, [Ala92]-p16 (84-103), and small molecule inhibitors represent valid strategies for targeting the CDK4/6 pathway. The peptide offers the advantage of high specificity derived from its biological origin, while the small molecules provide superior pharmacokinetic properties that have led to their successful clinical application.
References
- 1. Peptides or small molecules? Different approaches to develop more effective CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Delivery of Proteins, Peptides or Cell-impermeable Small Molecules into Live Cells by Incubation with the Endosomolytic Reagent dfTAT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. CDK4 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. Frontiers | CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review [frontiersin.org]
- 7. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Progress in CDK4/6 Inhibitors and PROTACs [mdpi.com]
- 9. BC-DXI-843 | 2421117-98-6 | MOLNOVA [molnova.cn]
- 10. An evaluation of palbociclib as a breast cancer treatment option: a current update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Guide: [Ala92]-p16 (84-103) and Palbociclib in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), the peptide [Ala92]-p16 (84-103) and the small molecule drug Palbociclib, in the context of breast cancer cells. While both molecules target the same key regulators of the cell cycle, the extent of available research and clinical application differs significantly. This document summarizes the existing experimental data, outlines relevant methodologies, and visualizes the pertinent biological pathways and workflows.
Disclaimer: Direct comparative studies of [Ala92]-p16 (84-103) and Palbociclib in breast cancer cell lines were not identified in a comprehensive search of publicly available literature. The following information is based on individual studies of each compound.
I. Introduction and Mechanism of Action
Both [Ala92]-p16 (84-103) and Palbociclib function by inhibiting CDK4 and CDK6, enzymes crucial for the G1 to S phase transition of the cell cycle. In many breast cancers, particularly those that are hormone receptor-positive (HR+), the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is hyperactivated, leading to uncontrolled cell proliferation. By inhibiting CDK4/6, these compounds prevent the phosphorylation of Rb, thereby maintaining its suppression of E2F transcription factors and inducing G1 cell cycle arrest.
[Ala92]-p16 (84-103) is a peptide derived from the p16INK4a tumor suppressor protein, a natural inhibitor of CDK4/6.[1] It is a research compound and not approved for clinical use.
Palbociclib (Ibrance®) is an orally bioavailable small molecule inhibitor of CDK4/6. It is FDA-approved for the treatment of HR+, human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer in combination with endocrine therapy.
II. Quantitative Data Comparison
Due to the lack of direct comparative studies, this section presents the available quantitative data for each compound separately.
[Ala92]-p16 (84-103)
The available data for this peptide is limited to its in vitro enzymatic activity.
| Target | Assay Type | IC50 | Reference |
| CDK4/Cyclin D1 | In vitro kinase assay | 1.5 µM | [1] |
No data is publicly available on the IC50 of [Ala92]-p16 (84-103) in specific breast cancer cell lines.
Palbociclib
The inhibitory concentration (IC50) of Palbociclib has been determined in a variety of breast cancer cell lines.
| Cell Line | Subtype | Assay Type | IC50 (nM) | Reference |
| MCF-7 | HR+/HER2- | Proliferation Assay | 148 ± 25.7 | |
| MDA-MB-231 | Triple-Negative | Proliferation Assay | 432 ± 16.1 | |
| T47D | HR+/HER2- | Not Specified | Not Specified | |
| MB453 | ER-/HER2+ | MTT Assay (120h) | 106 | |
| MB231 | Triple-Negative | MTT Assay (120h) | 285 |
III. Experimental Protocols
Detailed experimental protocols are available for Palbociclib from numerous publications. The following are representative methodologies for key assays used to characterize CDK4/6 inhibitors.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Breast cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of Palbociclib (or the compound of interest) for a specified period (e.g., 72 or 120 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the test compound for a defined period (e.g., 24 hours).
-
Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in the G1 phase is indicative of CDK4/6 inhibition.
Western Blot Analysis for Rb Phosphorylation
This method is used to detect the phosphorylation status of the Retinoblastoma protein (Rb), a direct downstream target of CDK4/6.
-
Protein Extraction: Cells are treated with the inhibitor, and total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated Rb (p-Rb) and total Rb, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the p-Rb/total Rb ratio indicates inhibition of CDK4/6 activity.
IV. Visualizations
Signaling Pathway
Caption: The Cyclin D-CDK4/6-Rb signaling pathway and points of inhibition.
Experimental Workflow
Caption: A general experimental workflow for evaluating CDK4/6 inhibitors.
V. Conclusion
Both [Ala92]-p16 (84-103) and Palbociclib target the CDK4/6-Rb axis, a critical pathway in breast cancer proliferation. Palbociclib is a well-characterized, clinically approved drug with a substantial body of evidence supporting its efficacy in specific breast cancer subtypes. In contrast, [Ala92]-p16 (84-103) is a research peptide with limited publicly available data on its effects in breast cancer cells. While both are expected to induce G1 cell cycle arrest, the lack of comparative data for the p16 peptide prevents a direct assessment of its potency and potential therapeutic utility relative to Palbociclib. Further research, including head-to-head in vitro and in vivo studies, would be necessary to fully elucidate the comparative efficacy of these two CDK4/6 inhibitors.
References
A Comparative In Vitro Analysis of p16 Peptide and Other Cyclin-Dependent Kinase (CDK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the endogenous CDK inhibitor p16, peptide-based CDK inhibitors, and other small molecule CDK inhibitors. The information is compiled from various studies to offer a comprehensive overview of their mechanisms of action, inhibitory activities, and the experimental methodologies used for their evaluation.
Introduction to CDK Inhibition and the Role of p16
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle.[1] Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.[2] The p16INK4a protein is an endogenous tumor suppressor that specifically inhibits CDK4 and CDK6, thereby controlling the G1 to S phase transition of the cell cycle.[2][3] Loss of p16 function is a common event in many human cancers, leading to uncontrolled cell proliferation.[3] This has spurred the development of both peptide-based inhibitors that mimic the action of p16 and small molecule inhibitors that target the ATP-binding pocket of CDKs.[1]
Mechanism of Action: Peptides vs. Small Molecules
Small molecule CDK inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, are ATP-competitive inhibitors that bind to the active site of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (Rb) protein and inducing G1 cell cycle arrest.[4] In contrast, peptide-based inhibitors, including those derived from p16 or other protein-protein interaction domains, function by disrupting the interaction between CDKs and their cyclin partners, offering a different and potentially more specific mechanism of inhibition.[5]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of a stapled peptide inhibitor and various small molecule CDK inhibitors against different CDK/cyclin complexes. It is important to note that direct head-to-head comparisons of p16-derived peptides with a broad panel of small molecule inhibitors under identical experimental conditions are limited in the currently available literature. The data presented here is compiled from different studies and should be interpreted with this in mind.
Table 1: In Vitro Inhibitory Activity of a Stapled Peptide CDK4 Inhibitor
| Inhibitor | Target | IC50 (µM) | Assay Type |
| P2shortA (Stapled Peptide) | CDK4 | 10.81 ± 0.26 | Cell Proliferation Assay (A549 cells) |
Data sourced from a study on a stapled peptide derived from the C helix of CDK4, not a direct p16 mimetic.[6]
Table 2: In Vitro Inhibitory Activity of Selected Small Molecule CDK Inhibitors
| Inhibitor | CDK1/CycB | CDK2/CycA | CDK2/CycE | CDK4/CycD1 | CDK5/p25 | CDK6/CycD3 | CDK7/CycH/MAT1 | CDK9/CycT1 |
| Palbociclib | >10,000 | >10,000 | >10,000 | 11 | >10,000 | 15 | >10,000 | >10,000 |
| Ribociclib | 4,200 | 2,200 | 4,000 | 10 | 1,500 | 39 | 1,400 | 600 |
| Abemaciclib | 63 | 103 | 55 | 2 | 211 | 9.9 | 300 | 39 |
| Flavopiridol | 30 | 170 | 79 | 95 | 130 | 120 | 300 | 3 |
| Dinaciclib | 1 | 1 | 1 | 4 | 1 | 1 | 7 | 4 |
IC50 values are in nM. Data compiled from various sources and should be considered representative.[4][7]
Signaling Pathways and Experimental Workflows
CDK4/6 Signaling Pathway
The following diagram illustrates the canonical CDK4/6 signaling pathway and the points of intervention for p16 and small molecule inhibitors.
Caption: The CDK4/6-Cyclin D complex phosphorylates Rb, promoting G1/S transition.
Experimental Workflow for In Vitro CDK Inhibitor Comparison
This diagram outlines a typical workflow for the in vitro comparison of CDK inhibitors.
Caption: Workflow for comparing CDK inhibitors in vitro.
Detailed Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is used to measure the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.[8]
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[9] The amount of ADP is proportional to the kinase activity, and therefore the luminescent signal is inversely proportional to the extent of kinase inhibition.[8]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the recombinant CDK/cyclin enzyme, a suitable substrate (e.g., a peptide derived from the Rb protein), and ATP in a kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[8][9]
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[8]
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
ADP to ATP Conversion: Convert the generated ADP to ATP by adding Kinase Detection Reagent.
-
Luminescence Measurement: Measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the ADP generated and inversely proportional to the kinase inhibition. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[10]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10] The amount of formazan produced is proportional to the number of viable cells.[11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 72 hours).[12]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 40% (vol/vol) dimethylformamide in 2% (vol/vol) glacial acetic acid with 16% (wt/vol) sodium dodecyl sulfate, pH 4.7) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[8]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.[8]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[14] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.[14][15]
Protocol:
-
Cell Preparation: Culture cells to approximately 70-80% confluency and treat with the test inhibitor for a specified period (e.g., 24 hours).[8]
-
Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).[8]
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate the fixed cells at -20°C for at least 2 hours.[8][16]
-
Washing: Wash the cells with PBS to remove the ethanol.[16]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and ensure that PI only stains DNA.[17]
-
PI Staining: Add a PI staining solution to the cells.[17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: The resulting data is displayed as a histogram, and the percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.[15]
Conclusion
Both peptide-based and small molecule inhibitors represent promising strategies for targeting CDK activity in cancer. Small molecule inhibitors have the advantage of being orally bioavailable and have demonstrated significant clinical success.[5] Peptides, on the other hand, may offer higher specificity by targeting protein-protein interactions outside the highly conserved ATP-binding pocket, potentially reducing off-target effects.[1][5] The development of advanced peptide technologies, such as stapled peptides, is addressing the traditional limitations of peptides, including cell permeability and metabolic stability.[18]
The data presented in this guide highlights the potent and selective nature of many CDK inhibitors. However, the lack of direct comparative studies between p16-derived peptides and the approved small molecule inhibitors underscores the need for further research in this area. Such studies will be crucial for fully understanding the relative advantages of each approach and for guiding the development of next-generation CDK-targeted therapies.
References
- 1. Peptides or small molecules? Different approaches to develop more effective CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stapled peptide targeting the CDK4/Cyclin D interface combined with Abemaciclib inhibits KRAS mutant lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. promega.es [promega.es]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Specificity of [Ala92]-p16 (84-103): A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the target specificity of the peptide inhibitor [Ala92]-p16 (84-103) against other prominent CDK4/6 inhibitors. The following sections detail quantitative data, experimental methodologies, and visual representations of key cellular processes to facilitate a comprehensive understanding.
The peptide [Ala92]-p16 (84-103) is a synthetic fragment derived from the endogenous tumor suppressor protein p16INK4a. It is designed to mimic the inhibitory action of p16 on cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), crucial regulators of the cell cycle. Dysregulation of the CDK4/6 pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This guide evaluates the specificity of [Ala92]-p16 (84-103) in the context of other CDK4/6 inhibitors, including the approved small molecules Palbociclib, Ribociclib, and Abemaciclib, as well as a novel stapled peptide approach.
Quantitative Comparison of Inhibitor Specificity
The following tables summarize the available quantitative data on the inhibitory activity and selectivity of [Ala92]-p16 (84-103) and its comparators.
Table 1: Inhibitory Potency against Primary Targets
| Inhibitor | Target | IC50 / Kd | Notes |
| [Ala92]-p16 (84-103) | CDK4/cyclin D1 | ~1.5 µM (IC50)[1][2] | Also reported to bind to CDK6.[1][2] |
| Palbociclib | CDK4/cyclin D1 | 11 nM (IC50) | Highly selective for CDK4 and CDK6.[3] |
| CDK6/cyclin D3 | 16 nM (IC50) | ||
| Ribociclib | CDK4/cyclin D1 | 10 nM (IC50) | Highly selective for CDK4 and CDK6.[4] |
| CDK6/cyclin D3 | 39 nM (IC50) | ||
| Abemaciclib | CDK4/cyclin D1 | 2 nM (IC50) | More potent inhibitor of CDK4 than CDK6.[5] |
| CDK6/cyclin D3 | 10 nM (IC50) | Broader kinase activity at higher concentrations. | |
| Stapled Peptide (P2short) | Cyclin D1 | 56 ± 19 nM (Kd)[6] | Binds to Cyclin D1, preventing the formation of the active CDK4/Cyclin D1 complex. |
Table 2: Kinase Selectivity Profile
| Inhibitor | Selectivity Highlights | Off-Target Activity |
| [Ala92]-p16 (84-103) | Interacts with CDK4 and CDK6.[4] | Comprehensive kinase panel screening data is not readily available in the public domain. Its selectivity against other CDKs (e.g., CDK1, CDK2, CDK5, CDK9) and other kinase families has not been extensively characterized. |
| Palbociclib | Highly selective for CDK4 and CDK6. | Minimal off-target kinase activity at therapeutic concentrations.[3] |
| Ribociclib | Highly selective for CDK4 and CDK6. | Very few off-target kinases identified in broad kinase screening panels.[4] |
| Abemaciclib | More selective for CDK4 over CDK6.[5] | At higher concentrations, it can inhibit other kinases, including CDK1, CDK2, CDK9, GSK3β, and others. This polypharmacology may contribute to its distinct efficacy and side-effect profile. |
| Stapled Peptide | Designed to specifically target the protein-protein interaction between CDK4 and Cyclin D1. | The selectivity profile against a broad range of kinases is not yet fully characterized. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: The CDK4/6-pRb-E2F signaling pathway controlling G1-S cell cycle progression.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine inhibitor specificity.
In Vitro CDK4/Cyclin D1 Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits and provides a framework for assessing the inhibitory activity of compounds like [Ala92]-p16 (84-103).
Materials:
-
Purified recombinant human CDK4/Cyclin D3 enzyme
-
CDK4 substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
Test inhibitor (e.g., [Ala92]-p16 (84-103)) at various concentrations
-
Kinase-Glo® Max Luminescence Kinase Assay kit
-
White, 96-well plates
-
Luminometer
Procedure:
-
Prepare a 2x kinase/substrate solution by diluting the CDK4/Cyclin D3 enzyme and substrate peptide in kinase assay buffer.
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer.
-
Add 25 µL of the 2x kinase/substrate solution to each well of a 96-well plate.
-
Add 5 µL of the diluted test inhibitor or vehicle control to the respective wells.
-
Incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding 20 µL of a 2.5x ATP solution to each well.
-
Incubate the plate at 30°C for 40 minutes.
-
Stop the reaction and measure kinase activity by adding 50 µL of Kinase-Glo® Max reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (CCK-8)
This assay is used to determine the effect of CDK inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, a human breast cancer cell line)
-
Complete cell culture medium
-
Test inhibitor at various concentrations
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the test inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test inhibitor or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion
The peptide [Ala92]-p16 (84-103) demonstrates inhibitory activity against its intended target, the CDK4/cyclin D1 complex, with an IC50 in the low micromolar range.[1][2] This positions it as a valuable research tool for studying the biological consequences of CDK4/6 inhibition. However, for therapeutic development, a comprehensive understanding of its selectivity is paramount.
In comparison, the small molecule inhibitors Palbociclib and Ribociclib exhibit high selectivity for CDK4 and CDK6 with significantly greater potency.[3][4] Abemaciclib, while also a potent CDK4/6 inhibitor, displays a broader kinase inhibition profile at higher concentrations, which may contribute to its unique clinical activity and side-effect profile.[5] The stapled peptide approach represents an innovative strategy to target the protein-protein interface of the CDK4/Cyclin D1 complex, offering the potential for high specificity.[6]
A key limitation in the current understanding of [Ala92]-p16 (84-103) is the lack of a publicly available, comprehensive kinase selectivity profile against a broad panel of kinases. Such data would be instrumental in definitively assessing its off-target effects and further validating its specificity. Future studies employing techniques such as KINOMEscan would be highly beneficial in this regard.
For researchers and drug developers, the choice of inhibitor will depend on the specific application. [Ala92]-p16 (84-103) serves as a useful tool for dissecting the p16-CDK4/6 axis, while the small molecule inhibitors offer clinically validated options with well-characterized selectivity profiles. The emerging class of stapled peptides presents an exciting avenue for developing highly specific modulators of protein-protein interactions within the cell cycle machinery.
References
A Researcher's Guide to Comparing the Dose-Response of [Ala92]-p16 (84-103) Across Cell Lines
The peptide [Ala92]-p16 (84-103) is derived from the tumor suppressor protein p16INK4a. The parent protein is a critical regulator of the cell cycle, and disruption of its function is a common event in the development of cancer.[1] The [Ala92]-p16 (84-103) peptide is known to inhibit the cyclin-dependent kinase-4 (cdk4)/cyclin D1 complex with an IC50 of approximately 1.5 μM and also binds to cdk6. This inhibitory action is central to its potential as a therapeutic agent.
Comparative Dose-Response Data
To effectively compare the efficacy of [Ala92]-p16 (84-103), it is crucial to determine its half-maximal inhibitory concentration (IC50) in a panel of cell lines with varying genetic backgrounds, particularly concerning the p16/Rb pathway. A hypothetical data summary is presented below to serve as a template for organizing experimental findings.
| Cell Line | Cancer Type | p16 Status | Rb Status | IC50 (µM) of [Ala92]-p16 (84-103) |
| Example 1: MCF-7 | Breast Adenocarcinoma | Wild-Type | Wild-Type | Expected Higher IC50 |
| Example 2: MDA-MB-436 | Breast Ductal Carcinoma | Mutant/Deficient | Wild-Type | Expected Lower IC50 |
| Example 3: Saos-2 | Osteosarcoma | Deleted | Deleted | Expected High IC50 (Resistant) |
| Example 4: HCT116 | Colon Carcinoma | Wild-Type | Wild-Type | Expected Higher IC50 |
Note: The IC50 values in this table are illustrative and represent expected outcomes based on the mechanism of action. Researchers would populate this table with their own experimental data.
Experimental Protocols
A standardized protocol is essential for generating reproducible dose-response curves. The following is a detailed methodology for a colorimetric cell viability assay (MTT assay), which is a common method for assessing the cytotoxic and cytostatic effects of a compound.[2][3]
Protocol: Cell Viability Assessment using MTT Assay
1. Reagent Preparation:
-
Cell Culture Medium: Use the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, unless the experimental design requires serum-free conditions for peptide treatment.[4]
-
[Ala92]-p16 (84-103) Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the peptide in a suitable solvent like sterile, nuclease-free water or DMSO. Store aliquots at -20°C or -80°C.
-
MTT Solution: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store it protected from light at 4°C for up to one month.
-
Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl or use neat DMSO to dissolve the formazan crystals.[3][5]
2. Cell Seeding:
-
Culture the selected cell lines until they reach approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count using a hemocytometer or an automated cell counter to ensure accurate cell density.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).[5]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
3. Peptide Treatment:
-
Prepare a series of dilutions of the [Ala92]-p16 (84-103) peptide from the stock solution in culture medium to achieve the desired final concentrations (e.g., a 2-fold or 10-fold serial dilution ranging from 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different peptide concentrations. Include wells with medium only (blank) and cells with medium containing the peptide solvent (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
4. MTT Assay and Absorbance Reading:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[2][3]
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
5. Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control wells using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the peptide concentration to generate a dose-response curve.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the curve and determine the IC50 value.
Visualizing Pathways and Workflows
Understanding the underlying biological pathways and the experimental process is crucial for interpreting the results.
Signaling Pathway of p16INK4a
The [Ala92]-p16 (84-103) peptide is designed to mimic the function of the p16INK4a protein. This protein is a key tumor suppressor that functions by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6).[6][7] This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, keeping it bound to the E2F transcription factor. This complex blocks the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thus inducing cell cycle arrest.[7][8]
References
- 1. The p16 status of tumor cell lines identifies small molecule inhibitors specific for cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT (Assay protocol [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. P16INK4A—More Than a Senescence Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Regulatory Mechanisms of Tumor Suppressor P16INK4A and Relevance to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural p16 and Synthetic Peptide Analogs in Cellular Regulation
For Researchers, Scientists, and Drug Development Professionals
The p16INK4a tumor suppressor protein is a cornerstone of cell cycle regulation, acting as a critical brake on cellular proliferation. Its inactivation is a common event in a multitude of human cancers, making the p16-CDK4/6-Rb pathway a prime target for therapeutic intervention. While the full-length natural p16 protein serves as the blueprint for understanding this regulation, the development of synthetic peptide analogs offers a promising avenue for targeted cancer therapies. This guide provides a comparative study of natural p16 and its synthetic counterparts, supported by experimental data and detailed methodologies, to aid researchers in the evaluation and application of these molecules.
Quantitative Data Comparison
Direct quantitative comparisons of the inhibitory activity of full-length, biologically active natural p16 and synthetic peptide analogs in the same experimental settings are not extensively available in the public domain. However, we can infer the potential of synthetic analogs by examining the inhibitory concentrations of small molecule inhibitors that target the same pathway. The development of p16 mimetic peptides aims to replicate the high-affinity binding and inhibitory function of the natural protein.
| Feature | Natural p16 Protein | Synthetic Peptide Analogs (and Small Molecule Mimetics) |
| Primary Function | Inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6)[1] | Designed to mimic the CDK4/6 inhibitory function of p16[2][3] |
| Mechanism of Action | Binds to CDK4/6, preventing the formation of active complexes with Cyclin D, thus keeping the Retinoblastoma (Rb) protein in its active, hypophosphorylated state.[4][5] | Varies by design; can be direct competitive inhibitors of the CDK4/6-Cyclin D interaction or allosteric modulators. Small molecule inhibitors are often ATP-competitive.[6][7] |
| Reported IC50 for CDK4/Cyclin D1 | High-affinity binding, though specific IC50 values for the full-length protein are not commonly reported in standardized kinase assays. | Small molecule inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib) exhibit IC50 values in the low nanomolar range (e.g., Palbociclib: 11 nM).[8][9] p16-derived peptides have been shown to inhibit CDK4/6 activity, with some compounds having IC50 values in the micromolar range.[2] |
| Effect on Cell Cycle | Induces G1 cell cycle arrest.[1] | Induces G1 cell cycle arrest.[1] |
| Delivery into Cells | Generally requires transfection or viral transduction for experimental introduction into cells. | Often conjugated with cell-penetrating peptides (CPPs) to facilitate direct delivery into cells.[3] |
| Therapeutic Potential | Gene therapy approaches have shown promise but face challenges in delivery and safety.[1][2] | Offer potential for more targeted and controlled delivery, with several small molecule inhibitors already FDA-approved for cancer treatment.[7] Peptide-based drugs are a growing area of therapeutics.[10] |
Experimental Protocols
CDK4/6 Kinase Inhibition Assay
This protocol outlines a non-radioactive, luminescence-based assay to measure the inhibitory activity of natural p16 or synthetic peptide analogs on CDK4/6 kinase activity. This method is based on the principles used in commercially available kits such as the CDK4 Assay Kit from BPS Bioscience.[11]
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is proportional to the amount of ATP consumed, and therefore, to the kinase activity. Inhibitors will result in a higher luminescence signal.
Materials:
-
Recombinant human CDK4/Cyclin D3 enzyme
-
CDK4/6 substrate peptide (e.g., a peptide derived from the Rb protein)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Max Luminescence Kinase Assay reagent (Promega)
-
Test compounds (natural p16 or synthetic peptides)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds (natural p16 or synthetic peptide analogs) in kinase assay buffer.
-
In a 96-well plate, add the test compounds to the appropriate wells. Include wells for a no-inhibitor control (vehicle) and a no-enzyme control (background).
-
Add the CDK4/Cyclin D3 enzyme and the substrate peptide to all wells except the no-enzyme control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® Max reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with natural p16 (via transfection) or a synthetic peptide analog.
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G1 phase of the cell cycle have 2n DNA content, while cells in G2 and mitosis (M) have 4n DNA content. Cells in the S phase have a DNA content between 2n and 4n.
Materials:
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol, ice-cold
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the synthetic peptide analog for a specified period (e.g., 24, 48, or 72 hours). For natural p16, transfect the cells with a p16 expression vector. Include an untreated control.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in 1 ml of ice-cold PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS to remove any residual ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases.
Mandatory Visualization
p16-Rb Signaling Pathway
References
- 1. Cytosolic delivery of CDK4/6 inhibitor p16 protein using engineered protein crystals for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p16(INK4a) Peptide mimetics identified via virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preferential killing of melanoma cells by a p16-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the RB-Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stapled peptide targeting the CDK4/Cyclin D interface combined with Abemaciclib inhibits KRAS mutant lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of CDK4/6 Inhibitors: A Five Years Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. mdpi.com [mdpi.com]
- 10. Macrocyclic peptides challenge cell cycle defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Radiolabeled Cyclin-Dependent Kinases 4 and 6 (CDK4/6) Inhibitor for Brain and Cancer PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for [Ala92]-p16 (84-103)
The following provides essential safety and logistical information for the proper disposal of the peptide [Ala92]-p16 (84-103). This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling or disposing of [Ala92]-p16 (84-103), it is crucial to wear appropriate personal protective equipment.
| Equipment | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and long pants. |
Spill and Emergency Procedures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
| Procedure | Action |
| Small Spills | Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. |
| Large Spills | Evacuate the area. Contain the spill and prevent it from entering drains. Follow institutional protocols for large chemical spills. |
| Personal Exposure | In case of eye or skin contact, flush immediately with plenty of water for at least 15 minutes. |
Disposal Workflow
The proper disposal of [Ala92]-p16 (84-103) and its contaminated materials should follow a structured workflow to ensure safety and compliance with regulations. All materials should be held for appropriate disposal.
Experimental Protocols
Decontamination of Working Surfaces:
-
Prepare a suitable decontamination solution (e.g., 10% bleach solution, followed by a 70% ethanol rinse, or another institutionally approved decontaminant).
-
Liberally apply the solution to the contaminated surface.
-
Allow for the appropriate contact time as specified by your institution's safety protocols.
-
Wipe the surface clean with absorbent materials.
-
Dispose of the cleaning materials as contaminated waste.
Disposal of Contaminated Liquid Waste:
-
Collect all liquid waste containing [Ala92]-p16 (84-103) in a designated, sealed, and clearly labeled waste container.
-
Do not mix with other incompatible chemical waste streams.
-
Store the waste container in a secondary containment bin in a designated hazardous waste accumulation area.
-
Consult your institution's environmental health and safety (EHS) office for specific guidance on the chemical neutralization or treatment of peptide waste if applicable.
-
Arrange for disposal through the institutional EHS-approved hazardous waste vendor.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
